molecular formula C12H13NO3 B13324868 Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

Katalognummer: B13324868
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: SWZMVJIGYDOJCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H13NO3/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11/h3-6H,2,7,13H2,1H3

InChI-Schlüssel

SWZMVJIGYDOJCN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)CN

Herkunft des Produkts

United States
Foundational & Exploratory

physicochemical properties of Ethyl 3-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminobenzofuran-2-carboxylate (CAS: 39786-35-1) is a specialized heterocyclic building block characterized by a benzofuran core substituted with an amino group at the C3 position and an ethyl ester at the C2 position.[1][2][3] This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of tricyclic systems (e.g., benzofuro[3,2-d]pyrimidines) and kinase inhibitors. Its dual functionality—combining a nucleophilic amine with an electrophilic ester in a vinylogous arrangement—makes it a versatile "push-pull" system for heterocyclization reactions.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and handling protocols, designed for researchers requiring high-purity standards for drug development.

Chemical Identity & Structural Analysis[1][4][5]

The compound features a fused benzene and furan ring system. The 3-amino group donates electron density into the furan ring, while the 2-carboxylate group acts as an electron withdrawer, creating a conjugated system that influences both its reactivity and spectral properties.

Property Data
IUPAC Name Ethyl 3-amino-1-benzofuran-2-carboxylate
Common Name 3-Aminobenzofuran-2-carboxylic acid ethyl ester
CAS Registry Number 39786-35-1
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES CCOC(=O)C1=C(N)C2=CC=CC=C2O1
InChI Key PWOARNMOPCOJEV-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6][7][8][9] • H-Bond Donor: 1 (NH₂)• H-Bond Acceptors: 4 (N, O)• Rotatable Bonds: 3

Physicochemical Profile

Understanding the solid-state and solution-phase behavior of this compound is essential for optimizing reaction conditions and purification.

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 77–82 °C (Experimental). A sharp melting range indicates high purity; broadening often suggests hydrolysis to the acid or oxidation of the amine.

  • Crystallinity: Tends to form needles or plates when recrystallized from ethanol/water mixtures.

Solution Properties & Solubility
  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

    • Moderate: Ethanol, Methanol (Heating may be required for high concentrations).

    • Low/Insoluble: Water, Hexanes.

  • Lipophilicity (LogP): Predicted 2.7 .[1] This moderate lipophilicity suggests the compound will partition well into organic layers during extraction but requires care during reverse-phase chromatography (eluting later in gradients).

  • Acidity/Basicity:

    • The C3-amine is significantly less basic than a standard aniline due to the electron-withdrawing effect of the C2-ester and the oxygen atom in the furan ring.

    • Predicted pKa (Conjugate Acid): ~2.0–3.[1][2][10]0. Protonation requires strong acids (e.g., HCl in dioxane).

Stability & Reactivity
  • Air Sensitivity: The electron-rich amino-furan system is susceptible to oxidation upon prolonged exposure to air and light, turning yellow/brown. Storage under inert gas (Argon/Nitrogen) at <15°C is recommended.

  • Hydrolysis: The ethyl ester is stable under neutral conditions but hydrolyzes rapidly in aqueous base to the corresponding carboxylic acid, which may spontaneously decarboxylate or decompose due to the instability of 3-aminobenzofuran-2-carboxylic acid.

Synthesis & Manufacturing Logic

The most robust route to Ethyl 3-aminobenzofuran-2-carboxylate is the Thorpe-Ziegler Cyclization involving 2-hydroxybenzonitrile. This method is preferred over others for its atom economy and mild conditions.

Reaction Mechanism

The synthesis proceeds via an initial O-alkylation of salicylonitrile with ethyl bromoacetate, followed by a base-mediated intramolecular cyclization where the methylene anion attacks the nitrile carbon.

Synthesis_Pathway Start 2-Hydroxybenzonitrile (Salicylonitrile) Inter Intermediate: Ethyl 2-(2-cyanophenoxy)acetate Start->Inter O-Alkylation (DMF, 60°C) Reagent Ethyl Bromoacetate + K2CO3 Reagent->Inter Product Ethyl 3-aminobenzofuran- 2-carboxylate Inter->Product Thorpe-Ziegler Cyclization Base Base Cat. (NaOEt or t-BuOK) Base->Product

Figure 1: Synthetic pathway via Thorpe-Ziegler cyclization.[2][4][5][6][9][10]

Experimental Protocol (Representative)
  • Reagents: 2-Hydroxybenzonitrile (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 2-hydroxybenzonitrile in dry DMF.

    • Add K₂CO₃ and stir for 30 min to form the phenoxide.

    • Add ethyl bromoacetate dropwise.

    • Heat to 60–80 °C. The cyclization often occurs in situ or requires a second step with a stronger base (NaOEt) depending on the substrate.

    • Workup: Pour into ice water. The product often precipitates. Filter and wash with cold water.

    • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).

Characterization & Quality Control

To validate the identity and purity of the compound, the following spectral markers are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆/CDCl₃):

    • δ 1.3–1.4 (3H, t): Methyl group of the ethyl ester.

    • δ 4.3–4.4 (2H, q): Methylene group of the ethyl ester.

    • δ 5.0–6.5 (2H, br s): NH₂ protons. Broad signal; chemical shift varies with concentration and solvent. Exchangeable with D₂O.

    • δ 7.2–7.8 (4H, m): Aromatic protons of the benzene ring.

  • Diagnostic Check: The absence of the O-CH₂ signal of the uncyclized intermediate (typically ~4.8 ppm singlet) confirms successful Thorpe-Ziegler cyclization.

Infrared Spectroscopy (IR)
  • 3450, 3300 cm⁻¹: Primary amine (NH₂) stretching (doublet).

  • 1680–1720 cm⁻¹: Ester Carbonyl (C=O) stretch. Conjugation with the furan ring may lower this frequency compared to aliphatic esters.

  • 1625 cm⁻¹: C=C aromatic/furan ring skeletal vibrations.

QC Workflow

QC_Workflow cluster_Tests Validation Tests Sample Crude Sample TLC TLC Screening (Hex:EtOAc 3:1) Sample->TLC Recryst Recrystallization (EtOH) TLC->Recryst If impure MP Melting Point (Target: 77-82°C) Recryst->MP NMR 1H NMR (Confirm Structure) Recryst->NMR HPLC HPLC Purity (>98%) Recryst->HPLC

Figure 2: Quality control workflow for validating batch purity.

Handling & Safety Profile

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed).[2]

  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety glasses. Use a dust mask (N95) when handling the powder to prevent inhalation.

  • Storage:

    • Temperature: Room temperature or refrigerated (<15°C) for long term.

    • Atmosphere: Store under Nitrogen or Argon.

    • Container: Amber glass vials (light sensitive).

  • Spill Cleanup: Sweep up dry spills to avoid dust generation. Clean surface with ethanol followed by water.

References

  • Tokyo Chemical Industry (TCI). Product Specification: Ethyl 3-Aminobenzofuran-2-carboxylate (Product No. E0910). Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet & Product Properties: Ethyl 3-aminobenzofuran-2-carboxylate (CAS 39786-35-1). Retrieved from .

  • PubChem. Compound Summary: Ethyl 3-aminobenzofuran-2-carboxylate (CID 2063537).[2] National Library of Medicine. Retrieved from .

  • Gewald, K.Heterocyclics from CH-acidic nitriles. VIII. 3-Amino-2-benzo-furancarboxylic acid derivatives. Chemische Berichte, 1966.

Sources

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate: Structural Architecture & Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Identity

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate (PubChem CID: 433021) is a specialized heterocyclic building block used primarily in the development of bioactive small molecules. Belonging to the benzofuran class, it features a bicyclic aromatic core fused with a reactive aminomethyl arm at the C3 position and an ethyl ester moiety at the C2 position.

This specific substitution pattern renders the molecule a "privileged scaffold" in medicinal chemistry. The C2-ester provides a lipophilic anchor or a precursor for further acylation/cyclization, while the C3-aminomethyl group serves as a critical basic handle, often mimicking the side chains of lysine or arginine in enzyme active sites (e.g., kinase inhibitors or GPCR ligands).

Property Data
IUPAC Name Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Core Scaffold Benzofuran (1-benzofuran)
Key Functionalities Primary Amine (C3), Ethyl Ester (C2)
Predicted LogP ~1.7 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors

Part 2: Molecular Architecture & Electronic Properties

The molecule's reactivity is defined by the interplay between the electron-rich benzofuran ring and the electron-withdrawing ester group.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the specific numbering of the benzofuran ring system relevant to this derivative.

G Core Benzofuran Core (Aromatic Bicyclic) C2 C2 Position (Electron Deficient) Core->C2 Fused C3 C3 Position (Benzylic-like Reactivity) Core->C3 Fused Ester Ethyl Ester Group (-COOEt) C2->Ester Substitution Amine Aminomethyl Group (-CH2NH2) C3->Amine Substitution Ester->C2 Inductive Withdrawal (-I) Amine->C3 H-Bond Donor

Figure 1: Structural connectivity and electronic influence of substituents on the benzofuran core.

Electronic Analysis
  • The Benzofuran Core: The oxygen atom in the ring exerts a +M (mesomeric) effect, increasing electron density at C3. However, the presence of the ester at C2 pulls density away, making the C3 position susceptible to electrophilic aromatic substitution (if unsubstituted) or radical halogenation (if methylated).

  • The C3-Aminomethyl Group: This group is chemically distinct from an aniline. It behaves as a benzylic amine . The nitrogen is sp³ hybridized and nucleophilic. It is not conjugated to the aromatic ring, meaning its pKa is likely near 9.0–9.5 (typical for primary alkyl amines), making it protonated at physiological pH.

  • The C2-Ester: This group stabilizes the molecule but deactivates the furan ring towards oxidation. It serves as a masking group for carboxylic acids or as an electrophile for heterocyclization (e.g., forming tricyclic systems like benzofuro[3,2-d]pyrimidines).

Part 3: Synthetic Methodology

Synthesis of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate requires a strategy that avoids over-alkylation of the amine. A direct reaction of a halomethyl precursor with ammonia often yields secondary and tertiary amines. Therefore, the Gabriel Synthesis or Delépine Reaction is the authoritative protocol for high-purity synthesis.

Recommended Protocol: Radical Bromination & Gabriel Synthesis

This pathway ensures the exclusive formation of the primary amine.

Step 1: Radical Bromination

Precursor: Ethyl 3-methyl-1-benzofuran-2-carboxylate. Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst), CCl₄ or Benzotrifluoride (solvent). Mechanism: Wohl-Ziegler radical bromination at the benzylic methyl group.

Step 2: Nucleophilic Substitution (Gabriel)

Reagents: Potassium Phthalimide, DMF, Heat (80°C). Mechanism: The phthalimide anion attacks the C3-bromomethyl electrophile via S_N2 mechanism.

Step 3: Deprotection (Hydrazinolysis)

Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux.[1] Mechanism: Transamidation releases the free primary amine and insoluble phthalhydrazide byproduct.

Synthesis Workflow Diagram

Synthesis Start Ethyl 3-methyl-1-benzofuran-2-carboxylate Step1 Step 1: Radical Bromination (NBS, Peroxide) Start->Step1 Inter1 Intermediate: Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Step1->Inter1 Step2 Step 2: Gabriel Substitution (K-Phthalimide, DMF) Inter1->Step2 Inter2 Intermediate: Phthalimide-protected derivative Step2->Inter2 Step3 Step 3: Deprotection (Hydrazine Hydrate) Inter2->Step3 Final Target: Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate Step3->Final

Figure 2: Step-by-step synthetic pathway via the Gabriel synthesis method to ensure primary amine purity.

Part 4: Experimental Validation & Analytical Profile

To validate the structure of the synthesized compound, researchers must rely on NMR and Mass Spectrometry. Below are the predicted spectral characteristics based on the benzofuran scaffold.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (7.2 – 7.7 ppm): Four protons corresponding to the benzene ring (H4, H5, H6, H7). H4 (closest to C3) typically appears as a doublet around 7.6–7.7 ppm due to deshielding by the adjacent aminomethyl group.

  • Methylene (Aminomethyl) (3.8 – 4.2 ppm): A singlet integrating to 2H (-CH₂-NH₂). If the hydrochloride salt is formed, this may shift downfield to ~4.4 ppm.

  • Ethyl Ester:

    • Quartet (4.4 ppm): -O-CH₂ -CH₃.

    • Triplet (1.4 ppm): -O-CH₂-CH₃ .

  • Amine (NH₂): Broad singlet, chemical shift varies with concentration and solvent (typically 1.5 – 2.0 ppm in CDCl₃).

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 220.1 m/z.

  • Fragmentation: Loss of the ethyl group (M-29) or loss of ammonia (M-17) are common fragmentation pathways in high-energy collisions.

Part 5: Medicinal Chemistry Applications[3][4][5]

The Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate structure is not merely an intermediate; it is a pharmacophore designed for specific biological interactions.

  • Kinase Inhibition: The benzofuran core mimics the purine ring of ATP. The C3-aminomethyl group can form hydrogen bonds with the "hinge region" of kinase enzymes or interact with the gatekeeper residue, enhancing selectivity.

  • Anti-Arrhythmic Agents: Benzofuran derivatives (structurally related to Amiodarone) block potassium channels. The basic amine at C3 improves solubility and bioavailability compared to purely lipophilic analogs.

  • DNA Intercalation: The planar aromatic system allows for DNA intercalation, while the cationic ammonium tail (at physiological pH) interacts with the anionic phosphate backbone of DNA.

Comparison of Derivatives
DerivativeKey ModificationApplication
Parent (Target) 3-AminomethylGeneral building block; Kinase hinge binder
5-Bromo analog Br at C5Precursor for Suzuki couplings (library expansion)
5-Methoxy analog OMe at C5Increased electron density; Anti-oxidant properties
N-Acylated Amide at C3Peptidomimetic scaffolds; Protease inhibitors

References

  • PubChem. Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride (CID 433021). National Library of Medicine. [Link]

  • Yamuna, A. J., et al. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o775. (Demonstrates benzofuran synthesis and crystallographic properties of related 3-amino derivatives). [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. (Provides protocols for esterification and modification of benzofuran-2-carboxylates). [Link]

  • Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. Org.[2][3][4] Synth. 2019, 96, 98-109.[2] (Foundational chemistry for constructing the benzofuran-2-carboxylate core). [Link]

Sources

The Benzofuran Core: A Historical and Synthetic Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran scaffold is a cornerstone of heterocyclic chemistry, celebrated for its prevalence in a vast array of natural products and its role as a "privileged scaffold" in medicinal chemistry.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery and history of benzofuran compounds, designed for researchers, scientists, and drug development professionals. We will traverse the early isolations of naturally occurring benzofurans, delve into the seminal synthetic methodologies that unlocked their chemical space, and chart the evolution of these compounds into life-saving pharmaceuticals. This guide emphasizes the causality behind experimental choices and provides detailed, actionable protocols for the synthesis of this critical heterocyclic motif.

The Dawn of Discovery: From Coal Tar and Botany to the Bench

The story of benzofuran is a classic tale of chemical discovery, intertwined with the study of natural products and the rise of synthetic organic chemistry. While the parent benzofuran molecule was known to be a component of coal tar, its journey into the forefront of chemical research began with the exploration of the plant kingdom.[3]

Early Encounters with Nature's Benzofurans

Long before its formal synthesis, chemists were unknowingly isolating and using extracts containing benzofuran derivatives. The ancient Egyptians utilized the plant Ammi visnaga for its medicinal properties, a plant that we now know is rich in the furocoumarins khellin and visnagin.[4] These compounds, with their complex fused heterocyclic systems, represent some of the earliest encounters with the benzofuran core, although their structures would not be elucidated until much later.

A significant milestone in the history of natural benzofurans was the isolation of usnic acid in 1844 by the German scientist W. Knop.[5] Found in various lichen species, this complex dibenzofuran derivative was one of the first of its kind to be isolated and characterized.[5] Its discovery highlighted the presence of this heterocyclic system in the natural world and sparked interest in its unique chemical properties.

Another pivotal moment came with the isolation of rotenone from plants of the Derris and Lonchocarpus genera. The earliest written record of the use of these plants as insecticides dates back to 1848.[6] The active insecticidal compound, rotenone, was first isolated in 1895 by the French botanist Emmanuel Geoffroy, who named it nicouline.[6][7] Independently, in 1902, Japanese chemical engineer Kazuo Nagai isolated the same compound and named it rotenone.[6][8] The structural elucidation of rotenone, a complex molecule containing a fused benzofuran system, was a significant challenge and a testament to the burgeoning field of natural product chemistry.

These early forays into the chemistry of natural products laid the groundwork for understanding the significance of the benzofuran scaffold and set the stage for its synthetic exploration.

The Birth of Synthesis: Perkin's Rearrangement and the Dawn of an Era

The ability to construct the benzofuran core in the laboratory was a pivotal moment, transforming it from a botanical curiosity into a versatile building block for chemical synthesis. This new chapter was opened by the pioneering work of William Henry Perkin.

The Perkin Rearrangement: A Name Reaction is Born

In 1870, William Henry Perkin reported a novel reaction that would become a cornerstone of benzofuran synthesis: the Perkin rearrangement .[9][10] This reaction involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid.[4][10] This discovery was not just the first synthesis of a benzofuran derivative but also a foundational name reaction in organic chemistry.[1][9]

The mechanism of the Perkin rearrangement proceeds through two key stages: a rapid base-induced ring opening of the coumarin lactone, followed by a slower intramolecular cyclization where the newly formed phenoxide attacks the vinyl halide.[4]

Mechanism of the Perkin Rearrangement

Perkin_Rearrangement Coumarin 2-Halocoumarin Intermediate1 Ring-Opened Intermediate (Carboxylate and Phenolate) Coumarin->Intermediate1 Base-catalyzed ring opening Hydroxide OH⁻ Benzofuran Benzofuran-2-carboxylic acid Intermediate1->Benzofuran Intramolecular nucleophilic attack (cyclization) Halide_ion X⁻

Caption: The Perkin rearrangement proceeds via a base-catalyzed ring opening followed by intramolecular cyclization.

Evolution of Benzofuran Synthesis: Expanding the Toolkit

Following Perkin's groundbreaking work, the synthetic repertoire for constructing the benzofuran nucleus expanded significantly. Chemists developed a variety of methods, each with its own advantages in terms of substrate scope, efficiency, and regioselectivity.

The Rap-Stoermer reaction is another classical and straightforward method for the one-pot synthesis of 2-aroylbenzofurans.[8] This reaction involves the condensation of a salicylaldehyde with an α-haloketone under basic conditions.[8][11] The reaction proceeds through a cascade of nucleophilic substitution, nucleophilic addition, and dehydration.[12]

Mechanism of the Rap-Stoermer Reaction

Rap_Stoermer Salicylaldehyde Salicylaldehyde Intermediate1 Phenoxide Intermediate Salicylaldehyde->Intermediate1 Deprotonation AlphaHaloKetone α-Haloketone Intermediate2 Alkoxide Intermediate Base Base Intermediate1->Intermediate2 Nucleophilic attack on ketone Benzofuran 2-Aroylbenzofuran Intermediate2->Benzofuran Intramolecular cyclization and dehydration Water H₂O Intramolecular_Wittig Start o-Hydroxybenzyl- triphenylphosphonium salt Step1 Acylation with Acyl Chloride Start->Step1 Step2 Base-induced Ylide Formation Step1->Step2 Step3 Intramolecular Wittig Reaction Step2->Step3 End Substituted Benzofuran Step3->End

Caption: A general workflow for the synthesis of benzofurans via an intramolecular Wittig reaction.

The advent of transition-metal catalysis revolutionized organic synthesis, and benzofuran construction was no exception. The Sonogashira coupling , a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has become a powerful tool for the synthesis of 2-substituted benzofurans. [13][14][15]Typically, an o-iodophenol is coupled with a terminal alkyne, and the resulting intermediate undergoes an intramolecular cyclization to afford the benzofuran. [16][17] Catalytic Cycle of the Sonogashira Coupling for Benzofuran Synthesis

Sonogashira_Coupling cluster_Cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII Oxidative Addition (Ar-Pd(II)-X) Pd0->PdII Ar-X Transmetalation Transmetalation PdII->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd0 Product Product 2-Substituted Benzofuran Reductive_Elimination->Product Cu_cycle Copper Cycle Cu_cycle->Transmetalation Cu-acetylide Alkyne Terminal Alkyne Alkyne->Cu_cycle Aryl_Halide o-Iodophenol Aryl_Halide->PdII

Caption: The Sonogashira coupling involves two interconnected catalytic cycles for the formation of the C-C bond prior to cyclization.

From Bench to Bedside: Benzofuran in Drug Development

The unique structural and electronic properties of the benzofuran ring have made it a highly sought-after scaffold in medicinal chemistry. Its ability to interact with a wide range of biological targets has led to the development of numerous clinically successful drugs. [2]

Amiodarone and Dronedarone: A Tale of Two Antiarrhythmics

Perhaps the most well-known benzofuran-containing drugs are the antiarrhythmic agents amiodarone and its derivative, dronedarone . The development of amiodarone is a fascinating story that begins with the natural product khellin. [4] Amiodarone was first synthesized in 1961 by Tondeur and Binon. [18]Initially investigated for angina, its potent antiarrhythmic properties were soon recognized. [6][19]It was approved by the FDA in 1985 for the treatment of arrhythmias. [18][20] Dronedarone was developed as a non-iodinated analog of amiodarone with the aim of reducing the thyroid-related side effects associated with the parent drug. [21]It was approved by the FDA in 2009 for the treatment of atrial fibrillation and atrial flutter. [22][23]

Drug Year of First Synthesis Year of FDA Approval Key Structural Feature
Amiodarone 1961 [18] 1985 [18][20] Iodinated benzofuran

| Dronedarone | ~2000s | 2009 [22][23]| Non-iodinated benzofuran |

A Privileged Scaffold in Modern Drug Discovery

The success of amiodarone and dronedarone is just one example of the broad therapeutic potential of benzofuran derivatives. This scaffold is found in drugs targeting a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders. [24][25]The ongoing exploration of benzofuran chemistry continues to yield novel compounds with promising biological activities, solidifying its status as a truly privileged structure in the landscape of drug discovery.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key benzofuran precursors and the benzofuran core itself, based on established literature procedures.

Synthesis of 2-Acetylbenzofuran via Rap-Stoermer Reaction

This protocol describes the synthesis of 2-acetylbenzofuran from salicylaldehyde and chloroacetone. [12][20] Materials:

  • Salicylaldehyde

  • Chloroacetone

  • Anhydrous potassium carbonate

  • Dry acetone

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) in dry acetone (150 mL). [20]2. Gently reflux the mixture for 13 hours. [20]3. After cooling, filter the reaction mixture to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure to yield a dark yellow solid. [20]5. Recrystallize the crude product from petroleum ether to obtain pure 2-acetylbenzofuran. [20]

Synthesis of a Benzofuran-2-carboxylic Acid via Perkin Rearrangement

This protocol details a microwave-assisted Perkin rearrangement of a 3-bromocoumarin. [26] Materials:

  • 3-Bromocoumarin derivative

  • Ethanol

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

Procedure:

  • To a microwave vessel, add the 3-bromocoumarin (1.0 eq), ethanol, and sodium hydroxide (3.0 eq). [26]2. Seal the vessel and place it in a microwave reactor. Irradiate at 300W for 5 minutes at 79°C with stirring. [26]3. Monitor the reaction by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water and acidify with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid. [26]6. Collect the solid by filtration and dry.

Conclusion

From its early discovery in natural products to its central role in modern synthetic and medicinal chemistry, the journey of the benzofuran scaffold is a testament to the power of chemical exploration. The development of elegant and efficient synthetic methods has not only provided access to a vast array of complex molecules but has also paved the way for the discovery of life-changing medicines. As we continue to refine our synthetic strategies and deepen our understanding of the biological activities of these compounds, the benzofuran core is poised to remain a source of innovation and inspiration for generations of scientists to come.

References

[5]Usnic acid - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link] [16]One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions | Request PDF. (2019, May 20). Retrieved March 4, 2026, from [Link] [4]Tavolinejad, H., Soltani, D., Zargaran, A., Rezaeizadeh, H., & Vasheghani-Farahani, A. (2019). The Story of Amiodarone: Discovery of an anti-arrhythmic drug by exploring a medicinal plant, from history to clinical practice. European Heart Journal, 40(33), 2758–2759. [Link] [6]Rotenone - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link] [19]What is the history and usage of Amiodarone (antiarrhythmic medication)? - Dr.Oracle. (2025, September 4). Retrieved March 4, 2026, from [Link] [18]Amiodarone Hydrochloride - Drug Targets, Indications, Patents - Patsnap Synapse. (2026, February 13). Retrieved March 4, 2026, from [Link] [2]Benzofuran (Chemical) - Overview | StudyGuides.com. (2026, February 3). Retrieved March 4, 2026, from [Link] [26]Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link] [8]AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3. (2008). J. Iran. Chem. Soc., 5, S113-S117. [20]Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017, August 14). Retrieved March 4, 2026, from [Link] [27]Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. (2012). Chemical Communications, 48(65), 8078-8080. [Link] [28]Lee, Y.-T., Jang, Y.-J., Syu, S.-e., Chou, S.-C., Lee, C.-J., & Lin, W. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry, 79(24), 12156–12167. [Link] [7]Rotenone. (2014, March 10). American Chemical Society. Retrieved March 4, 2026, from [Link] [29]Catalytic cycle of the Sonogashira cross-coupling reaction. (n.d.). Retrieved March 4, 2026, from [Link] [24]Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2010, November 29). Retrieved March 4, 2026, from [Link] [11]Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions | Request PDF. (2022, August). Retrieved March 4, 2026, from [Link] [30]Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Retrieved March 4, 2026, from [Link] [9]A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 6). ACS Omega, 9(19), 20728–20752. [Link] [25]Synthesis of benzofuran derivatives via rearrangement and their inhibitory activity on acetylcholinesterase - PubMed. (2010, November 29). Retrieved March 4, 2026, from [Link] [22]Dronedarone - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link] [23]Santosa, M., García, L. C., Checura, C., Donadío, L. G., Fernandez, C., Orgueira, H., & Comin, M. J. (2015). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 114, 323–329. [Link] [1]Kishor R More. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [31]A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024, May 5). Retrieved March 4, 2026, from [Link] [12]Research advances in the Rap-Stoermer reaction - ResearchGate. (2025, August 6). Retrieved March 4, 2026, from [Link] [32]LICHENS—An Unlikely Source of New Herbicides. (2001, January). AgResearch Magazine. Retrieved March 4, 2026, from [Link] [21]Dronedarone: An overview. (2011, July 11). Taylor & Francis. Retrieved March 4, 2026, from [Link] [33]Fascinating Organic Molecules from Nature. (2013). RESONANCE, 18(5), 428-440. [34]A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - Semantic Scholar. (2024, May 6). Retrieved March 4, 2026, from [Link] [35]Wittig reaction - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link] [36]Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. (n.d.). Bentham Science Publisher. Retrieved March 4, 2026, from [Link] [37]Synthesis of 2-acetyl benzofuran 164 | Download Scientific Diagram. (n.d.). Retrieved March 4, 2026, from [Link] [13]Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link] [14]The Sonogashira Coupling. (n.d.). Retrieved March 4, 2026, from [Link] [15]Sonogashira Coupling. (n.d.). Retrieved March 4, 2026, from [Link] [38]Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination. (2017, August 1). MedCrave online. Retrieved March 4, 2026, from [Link] [3]Perkin rearrangement - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link] [39]Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). Retrieved March 4, 2026, from [Link] [40]Methods for the synthesis of benzofurans and the procedure described in this work. - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link] [41]Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis | Organic Letters. (2020, March 18). Retrieved March 4, 2026, from [Link] [17]Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 4, 2026, from [Link] [42]Experimental Procedure - Sonogashira Coupling | PDF | Chemistry. (n.d.). Retrieved March 4, 2026, from [Link] [43]Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). Retrieved March 4, 2026, from [Link] [10]Perkin rearrangement - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link] [44]Identification and determination of usnic acid and fatty acid from various lichen species in arequipa, Peru, as well as antibacterial and antioxidant capacity. (2024, October 22). PMC. Retrieved March 4, 2026, from [Link] [45]A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved March 4, 2026, from [Link] [46]The Determination of the Structure of Rotenone. (n.d.). Scilit. Retrieved March 4, 2026, from [Link]

Sources

The Biological Significance of the Benzofuran Scaffold: A Technical Guide to Molecular Design, Activity, and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran nucleus—a fused bicyclic system comprising a benzene ring and a furan ring—is universally recognized as a "privileged scaffold" in medicinal chemistry. Due to its rigid planarity, inherent lipophilicity, and electron-rich heteroaromatic system, it serves as a highly versatile pharmacophore capable of engaging in diverse non-covalent interactions with biological targets. This technical guide provides an in-depth mechanistic analysis of benzofuran derivatives, detailing their antimicrobial, anticancer, and neuroprotective properties, alongside field-proven, self-validating experimental protocols for their biological evaluation.

Pharmacological Landscape and Mechanistic Insights

Antimicrobial and Antifungal Activity

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel chemical entities. Benzofuran derivatives have demonstrated profound efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as fungal strains like Candida albicans1. The mechanism of action frequently involves the disruption of the microbial cell wall or the inhibition of essential enzymes such as DNA gyrase 2. Substitutions at the C-2 position with pyrazoline or thiazole moieties significantly enhance the lipophilicity required to penetrate the thick peptidoglycan layer of Gram-positive bacteria, optimizing the pharmacokinetic profile of the compound.

Anticancer Properties

Benzofuran compounds exert potent antiproliferative effects through multiple mechanistic pathways, including tubulin polymerization inhibition, apoptosis induction, and epigenetic modulation 3. For instance, novel benzofuran acylhydrazones have been identified as highly selective inhibitors of Lysine-specific demethylase 1 (LSD1), an epigenetic enzyme overexpressed in various aggressive malignancies 4. The rigid benzofuran core anchors the molecule securely within the hydrophobic pocket of LSD1, while the acylhydrazone tail forms critical hydrogen bonds (specifically with residues Phe558 and Asn806), silencing the enzyme and altering gene expression to trigger apoptosis.

Neuroprotection and CNS Applications

Recent high-throughput screening campaigns have identified specific benzofuran derivatives that act synergistically with Insulin-Like Growth Factor 1 (IGF-1) to promote neuroprotection 5. These compounds exhibit exceptional blood-brain barrier (BBB) penetrability due to the scaffold's inherent lipophilicity, offering promising therapeutic avenues for neurodegenerative conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR) Dynamics

Quantitative data and SAR trends are critical for rational lead optimization. The table below summarizes how specific regioselective substitutions modulate the biological activity of the benzofuran core.

Substitution PositionFunctional GroupPrimary Biological ActivityMechanistic Rationale
C-2 Pyrazoline, ThiazoleAntimicrobialEnhances lipophilicity; facilitates cell wall penetration and disrupts microbial membrane integrity.
C-3 AcylhydrazoneAnticancerActs as a potent hydrogen-bond donor/acceptor to target and inhibit epigenetic enzymes like LSD1.
C-5 / C-6 Halogens (Br, Cl), HydroxylAntimicrobial / AntioxidantIncreases electron density; improves target binding affinity and enhances free radical scavenging.
C-7 Triazolo-thiadiazineAntifungalMimics sterol precursors to competitively disrupt ergosterol biosynthesis in fungal membranes.

Experimental Protocols for Benzofuran Evaluation

To ensure scientific integrity and reproducibility, the biological evaluation of benzofuran derivatives must employ self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol 1: Self-Validating Resazurin Broth Microdilution (Antimicrobial Assay)

Causality: Highly lipophilic benzofuran derivatives often precipitate in aqueous media, creating visual turbidity that mimics bacterial growth and causes false positives in standard MIC (Minimum Inhibitory Concentration) assays. Using resazurin (a redox indicator) isolates true biological viability from physical insolubility. Only actively respiring bacteria can reduce the blue resazurin to pink resorufin, providing a self-validating, colorimetric readout.

Step-by-Step Workflow:

  • Preparation: Dissolve the benzofuran derivative in DMSO to create a 10 mg/mL stock. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Dilution: Perform two-fold serial dilutions of the compound in a 96-well plate using Mueller-Hinton broth.

  • Inoculation: Add

    
     CFU/mL of the target bacterial suspension to each well.
    
  • Incubation: Incubate the plates at 37°C for 18 hours. This specific 18-hour window ensures bacteria reach the logarithmic growth phase where metabolic reduction is maximized.

  • Indicator Addition: Add 10 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2-4 hours.

  • Readout: Visually inspect the plate or read fluorescence. The MIC is defined as the lowest concentration where the well remains strictly blue (indicating complete inhibition of cellular respiration).

Protocol 2: Mechanistic Cell Viability Assay (MTT) for Anticancer Screening

Causality: The MTT assay is chosen over simple cell counting because it measures mitochondrial succinate dehydrogenase activity, providing a direct, biochemical validation of cellular metabolism. If a benzofuran derivative induces apoptosis, mitochondrial function ceases long before membrane rupture occurs, making MTT a highly sensitive early indicator of true cytotoxicity.

Step-by-Step Workflow:

  • Seeding: Seed target cancer cells (e.g., MCF-7 or HT-29) in a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow proper cell adhesion.
    
  • Treatment: Treat cells with varying concentrations of the benzofuran derivative (ranging from 0.1 µM to 100 µM) for 48 hours.

  • Reagent Addition: Carefully remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent.

  • Metabolic Reduction: Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Discard the supernatant. Add 100 µL of DMSO to each well to dissolve the formazan crystals. The use of DMSO ensures complete solubilization of the highly hydrophobic formazan, preventing erratic absorbance readings.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Mechanistic Workflows and Visualizations

The following diagrams illustrate the logical pathways and experimental workflows associated with the development and evaluation of benzofuran derivatives.

G A Benzofuran Derivative B Cellular Uptake (Lipophilic Scaffold) A->B C Target Binding: LSD1 Enzyme B->C D H-Bonding (Phe558, Asn806) C->D E Inhibition of Histone Demethylation C->E F Gene Expression Alteration (Apoptosis Induction) E->F

Mechanistic pathway of benzofuran-based LSD1 inhibitors in cancer therapy.

Workflow S1 Compound Synthesis & Purification S2 In Vitro Screening (MTT / Microdilution) S1->S2 Library S3 SAR Analysis (Substituent Optimization) S2->S3 Hit ID S3->S1 Feedback S4 Mechanistic Assays (Enzyme Kinetics) S3->S4 Lead S5 In Vivo Efficacy & Pharmacokinetics S4->S5 Candidate

Iterative workflow for the biological evaluation of benzofuran derivatives.

Conclusion

The benzofuran scaffold remains a cornerstone in modern drug discovery. By understanding its structure-activity relationships and employing rigorous, self-validating biological assays, researchers can unlock its full potential in developing next-generation therapeutics against resistant pathogens, aggressive malignancies, and complex neurodegenerative disorders.

References

  • Source: National Institutes of Health (NIH)
  • Benzofuran – Knowledge and References Source: Taylor & Francis URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: National Institutes of Health (NIH)
  • Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1)

Sources

An In-depth Technical Guide to the Solubility of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride, a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of its solubility.

Introduction: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental parameter in drug development.[1][2] For a drug to be absorbed, it must first be in an aqueous solution at the site of absorption.[2] Poor aqueous solubility is a major hurdle for many new chemical entities, with over 40% of currently marketed drugs and a significant majority of developmental candidates exhibiting this characteristic.[1][2][3][4] This can lead to low bioavailability, necessitating higher doses to achieve a therapeutic effect.[2]

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride is a benzofuran derivative. Benzofurans are a class of heterocyclic compounds found in both natural and synthetic materials, known for a wide range of pharmacological activities.[5][6] As a hydrochloride salt of an amine, its solubility is expected to be significantly influenced by the polarity of the solvent and the pH of the medium.[7] Understanding and quantifying the solubility of this compound is therefore paramount for its effective development and application.

Physicochemical Properties Influencing Solubility

The molecular structure of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride dictates its solubility behavior. Key properties include:

PropertyValue/InformationSource
Molecular Formula C12H13NO3 · HCl[8]
Molecular Weight 255.69 g/mol [8]
Structure Contains a benzofuran core, an ethyl ester, and an aminomethyl group as a hydrochloride salt.[8][9]
Polarity The presence of the amine hydrochloride salt and the ester group imparts polarity, suggesting higher solubility in polar solvents.[7]-
pKa The aminomethyl group is basic and will be protonated at lower pH values, influencing its ionization and, consequently, its solubility. The exact pKa value is not readily available in the provided search results but is a critical parameter to determine experimentally.-

The hydrochloride salt form is a common strategy to enhance the aqueous solubility of basic drugs.[3] The protonated amine group can readily interact with polar water molecules, facilitating dissolution.[10]

Conceptual Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts:

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[11][12][13] It represents the true solubility limit when the system has reached a stable state. The shake-flask method is the gold standard for determining thermodynamic solubility.[11][13]

  • Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solution like DMSO, precipitates when added to an aqueous medium.[11][14] It is a high-throughput method often used in early drug discovery for rapid screening of compounds.[14][15][16]

For drug development, thermodynamic solubility provides a more accurate and relevant measure for formulation and biopharmaceutical assessment.[15][16]

Caption: Differentiating Thermodynamic and Kinetic Solubility.

Experimental Determination of Solubility

A robust experimental design is essential for obtaining accurate and reproducible solubility data. The shake-flask method is the most reliable approach for determining thermodynamic solubility.[13]

Shake-Flask Method Protocol

This protocol outlines the steps for determining the equilibrium solubility of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride.

Objective: To determine the thermodynamic solubility in various aqueous and organic solvents at a controlled temperature.

Materials:

  • Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride (purity >99%)

  • Analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, DMSO)

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of each solvent in sealed vials. The excess solid ensures that equilibrium is reached.[7]

  • Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7][11]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.[7]

  • Sample Preparation for Analysis: Carefully withdraw a clear aliquot of the supernatant, filter it through a syringe filter, and dilute it with a suitable mobile phase for analysis.[7]

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method.[7]

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or µM.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Seal Vials A->B C Agitate in Thermostatic Shaker Bath (24-72h) B->C D Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G HPLC Quantification F->G H Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Factors Influencing Solubility

Several factors can significantly impact the solubility of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride.

Effect of pH

As a salt of a weak base, the solubility of this compound is expected to be highly pH-dependent.[17] In acidic solutions, the aminomethyl group will be fully protonated, enhancing its interaction with water and leading to higher solubility. As the pH increases towards and beyond the pKa of the amine, the un-ionized form will predominate, which is generally less water-soluble.[13] Therefore, determining the pH-solubility profile is crucial.[14] According to WHO and other regulatory guidelines, this profile should be determined over a pH range of 1.2 to 6.8 to be relevant to the physiological conditions of the gastrointestinal tract.[18]

Common Ion Effect

When determining the solubility of a hydrochloride salt in a medium containing chloride ions (such as simulated gastric fluid), the common ion effect can come into play.[10][14] The presence of a common ion can suppress the dissolution of the salt, leading to a lower apparent solubility.[10]

Solvent Polarity

The principle of "like dissolves like" is applicable here. As a polar, ionic compound, Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride is expected to be more soluble in polar protic solvents like water, ethanol, and methanol, and less soluble in non-polar aprotic solvents such as hexane or toluene.[7]

Temperature

Solubility is also temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is standard practice to determine solubility at physiologically relevant temperatures, such as 37°C.[18]

Strategies for Solubility Enhancement

If the intrinsic solubility of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride is found to be a limiting factor, several formulation strategies can be employed to enhance it:

  • pH Modification: Maintaining an acidic pH in the formulation can keep the compound in its more soluble, ionized form.[17]

  • Co-solvents: The use of water-miscible organic solvents like propylene glycol or polyethylene glycols (PEGs) can increase the solubility of poorly soluble compounds.[3][17]

  • Surfactants: These agents can form micelles that encapsulate the drug molecules, increasing their apparent solubility in aqueous media.[17]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively increasing their solubility.[3][17][19]

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution, which can enhance the dissolution rate.[1][4][17]

Conclusion

A thorough understanding and accurate determination of the solubility of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride are fundamental for its successful development and application. This guide has provided a comprehensive framework for approaching this critical task, from understanding the underlying physicochemical principles to implementing robust experimental protocols. By carefully considering the factors that influence solubility and exploring appropriate enhancement strategies, researchers can optimize the performance of this promising compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • PubChem. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • European Medicines Agency. (2016, November 15). Guideline on the chemistry of active substances.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • PubMed. (2014, January 15). The impact of the EMA change in definition of "dose" on the BCS dose-solubility ratio: a review of the biowaiver monographs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • BIOFOUNT. (n.d.). Ethyl 3-(Aminomethyl)-1-benzofuran-2-carboxylate Hydrochloride.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • PubChem. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate 97 39786-35-1.
  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (2013, November 8). (PDF) The Impact of the EMA Change in Definition of “Dose” on the BCS Dose-Solubility Ratio: A Review of the Biowaiver Monographs.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • EXPERIMENT 1 DETERMIN
  • Benchchem. (n.d.). Solubility of Anhalamine Hydrochloride: A Qualitative Overview.
  • D. (2011, December 3). Description and Solubility.
  • Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Retrieved from Asian Journal of Pharmaceutics website.
  • Pharmaceutical Online. (2024, September 3). EMA Issues New Draft Guideline Chemistry Of Active Substances.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • PubChemLite. (n.d.). Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride.
  • ResearchGate. (2021, April 22). (PDF) Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • ChemSynthesis. (2025, May 20). ethyl 3-methyl-1-benzofuran-2-carboxylate - 22367-82-4, C12H12O3, density, melting point, boiling point, structural formula, synthesis.
  • ResearchGate. (n.d.). (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.
  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from National Journal of Pharmaceutical Sciences website.
  • Pharmaceutical Technology. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?.
  • SCBT. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate | CAS 39786-35-1.
  • Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • PubMed. (n.d.). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation.
  • MDPI. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous protocol for the synthesis of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate . The methodology prioritizes chemoselectivity to preserve the ethyl ester functionality while installing the primary amine.

Abstract & Retrosynthetic Analysis

The benzofuran scaffold is a privileged structure in medicinal chemistry, often found in anti-arrhythmic (e.g., Amiodarone), anti-tumor, and antimicrobial agents. The specific target, Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate , serves as a critical intermediate for constructing complex peptidomimetics or fragment-based drug discovery libraries.

The primary synthetic challenge is the selective amination of the C3-methyl position without hydrolyzing the C2-ethyl ester or reducing the furan double bond. A Staudinger Reduction strategy is selected over the Gabriel Synthesis or catalytic hydrogenation to ensure maximum functional group compatibility.

Retrosynthetic Scheme (Logic Flow)
  • Target: Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

  • Precursor 1 (Azide): Ethyl 3-(azidomethyl)-1-benzofuran-2-carboxylate

  • Precursor 2 (Bromide): Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

  • Starting Material: Ethyl 3-methyl-1-benzofuran-2-carboxylate[1][2]

  • Raw Materials: 2-Hydroxyacetophenone + Ethyl Bromoacetate

Retrosynthesis Target Target: Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate Azide Intermediate: Ethyl 3-(azidomethyl)-1-benzofuran-2-carboxylate Target->Azide Staudinger Reduction (PPh3, H2O) Bromide Intermediate: Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Azide->Bromide Nucleophilic Sub. (NaN3) Start Starting Material: Ethyl 3-methyl-1-benzofuran-2-carboxylate Bromide->Start Wohl-Ziegler Bromination (NBS, AIBN) Raw Raw Materials: 2-Hydroxyacetophenone + Ethyl Bromoacetate Start->Raw Williamson Ether / Cyclization

Caption: Retrosynthetic pathway prioritizing ester stability via Staudinger reduction.

Detailed Experimental Protocol

Phase 1: Synthesis of the Core Scaffold

Note: If Ethyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 22367-82-4) is purchased commercially, proceed directly to Phase 2.

Reaction: 2-Hydroxyacetophenone + Ethyl Bromoacetate


 Intermediate 

Ethyl 3-methyl-1-benzofuran-2-carboxylate

Protocol:

  • Alkylation: Dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous acetone. Add anhydrous

    
     (2.0 eq) and Ethyl bromoacetate (1.1 eq). Reflux for 6–8 hours.
    
  • Workup: Filter salts, evaporate solvent, and redissolve residue in EtOAc. Wash with water/brine.

  • Cyclization: Dissolve the crude ether in absolute ethanol. Add freshly prepared NaOEt (1.2 eq) dropwise at 0°C. Stir at room temperature (RT) for 12 hours.

  • Purification: Acidify carefully with 1M HCl (keep T < 10°C) to neutralize. Extract with EtOAc.[3] Purify via recrystallization (EtOH) or silica flash chromatography (Hex/EtOAc).

Phase 2: Radical Bromination (Wohl-Ziegler)

Objective: Selectively brominate the C3-methyl group.

ParameterSpecification
Reagent N-Bromosuccinimide (NBS) (1.05 eq)
Initiator AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide
Solvent Carbon Tetrachloride (

) or Benzotrifluoride (

)
Temperature Reflux (

)

Step-by-Step:

  • Dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (10 mmol) in anhydrous

    
     (50 mL). Note: 
    
    
    
    is a greener alternative with similar boiling point.
  • Add NBS (10.5 mmol) and AIBN (1 mmol).

  • Heat to reflux under

    
     atmosphere. Monitor by TLC (Hexane:EtOAc 9:1). Reaction is typically complete in 4–6 hours.
    
  • Critical Step: Cool the mixture to 0°C to precipitate succinimide. Filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Hexane/EtOAc or use rapid filtration through a silica plug to remove trace succinimide.

    • Yield Target: 75–85%

    • Product:Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Phase 3: Azidation

Objective: Install the nitrogen atom via nucleophilic substitution.

Protocol:

  • Dissolve the bromomethyl intermediate (5 mmol) in anhydrous DMF (15 mL).

  • Add Sodium Azide (

    
    ) (1.5 eq, 7.5 mmol). Caution: 
    
    
    
    is toxic and shock-sensitive.
  • Stir at Room Temperature for 4–12 hours. Heating is usually unnecessary and increases side products.

  • Workup: Dilute with water (50 mL) and extract with Diethyl Ether (

    
    , 3 x 20 mL).
    
  • Wash organic layer with water (2x) and brine (1x) to remove DMF. Dry over

    
    .[3]
    
  • Concentrate carefully (Azides can be energetic; do not distill to dryness at high heat).

    • Product:Ethyl 3-(azidomethyl)-1-benzofuran-2-carboxylate

Phase 4: Staudinger Reduction (The "Gold Standard")

Objective: Reduce azide to primary amine without affecting the ester.

Mechanism:



Protocol:

  • Dissolve the crude azide (from Phase 3) in THF (20 mL).

  • Add Triphenylphosphine (

    
    ) (1.1 eq). Gas evolution (
    
    
    
    ) will occur.
  • Stir at RT for 2 hours until gas evolution ceases (Formation of iminophosphorane).

  • Add Water (2 mL) to the reaction mixture and stir for an additional 12 hours at RT (Hydrolysis).

  • Workup: Evaporate THF. Acidify residue with 1M HCl (15 mL) to form the water-soluble amine hydrochloride salt.

  • Purification (Extraction Wash): Wash the aqueous acidic layer with

    
     or DCM (2 x 15 mL) to remove Triphenylphosphine oxide (
    
    
    
    ) and unreacted materials.
  • Isolation: Basify the aqueous layer with saturated

    
     or 1M NaOH (to pH 9–10). Extract the free amine into DCM (3 x 20 mL).
    
  • Dry (

    
    ) and concentrate to yield the target amine.
    
    • Final Product:Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

    • Storage: Store as HCl salt (precipitate with HCl/Dioxane) for long-term stability.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Phase 2 Incomplete BrominationEnsure reagents are dry. Add AIBN in two portions (start & mid-reaction). Use a 300W tungsten lamp to initiate radicals if thermal initiation fails.
Over-Bromination Dibromination of methyl groupStrictly control stoichiometry (1.05 eq NBS). Stop reaction immediately upon consumption of starting material (TLC monitoring).
Ester Hydrolysis High pH during workupAvoid strong bases during the Staudinger workup. Use

instead of NaOH.
Triphenylphosphine Oxide Contamination Inefficient SeparationThe acid-base extraction (Step 5-7 in Phase 4) is critical.

is neutral and stays in the organic wash; the amine moves to water as salt.

Safety & Handling

  • Sodium Azide: Highly toxic. Reacts with acids to form hydrazoic acid (explosive/toxic). Do not use halogenated solvents (DCM) with Azide if possible (formation of diazidomethane). Use DMF/Ether.

  • NBS/Initiators: Radical reactions can be exothermic. Ensure reflux condensers are efficient.

  • Benzofurans: Biologically active; handle with gloves and in a fume hood.

References

  • Synthesis of Ethyl 3-(bromomethyl)benzofuran-2-carboxylate: Al-Sanea, M. M., et al. "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.

  • Staudinger Reduction Methodology: Staudinger, H., & Meyer, J. "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate and Phosphinimine." Helvetica Chimica Acta, 1919.

  • Benzofuran Precursor Synthesis (Kostanecki-Robinson type): Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013.

  • General Benzofuran Functionalization: Oschmann, M., et al. "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives." ChemRxiv, 2019.

Sources

Application Note: Strategic HPLC Method Development for Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

Benzofuran derivatives are a critical scaffold in medicinal chemistry, forming the core of anti-arrhythmic drugs (e.g., Amiodarone, Dronedarone), natural products (e.g., Eupomatenoids), and synthetic intermediates.[1]

Developing robust HPLC methods for these compounds presents unique challenges:

  • Hydrophobicity: The fused benzene-furan ring system is highly lipophilic (LogP > 3.0 for many derivatives), requiring high organic strength.

  • Structural Isomerism: Positional isomers (e.g., 5-substituted vs. 6-substituted) often co-elute on standard C18 phases.

  • Peak Tailing: Derivatives containing basic amine side chains (like Amiodarone) interact strongly with residual silanols, causing significant peak asymmetry.

This guide provides a protocol to overcome these challenges by leveraging


 interactions  and pH control .

Pre-Method Characterization

Before injecting, define the "Personality" of your analyte.

ParameterValue Range (Typical)Method Implication
UV Max (

)
245 nm – 280 nmThe benzofuran conjugated system absorbs strongly here. Use 254 nm for screening; use DAD scan (200-400 nm) to finalize.
LogP (Lipophilicity) 2.5 – 7.0 (High)Expect long retention times. Start gradients at >30% Organic .
pKa (Basic) 6.0 – 9.0 (if amine present)Critical: Operate at pH < 4.0 to keep the amine protonated (

) or pH > 10 (if column permits) to keep it neutral (

).

Stationary Phase Selection: The "Selectivity" Argument

While C18 is the workhorse, it often fails to resolve benzofuran isomers because it relies solely on hydrophobic subtraction. For benzofurans, Phenyl-Hexyl or Biphenyl phases are superior due to electron delocalization.

Mechanism: Stacking

Benzofuran rings are electron-rich. Phenyl-based stationary phases possess


 electrons that can stack with the analyte. This interaction is orthogonal to hydrophobicity, allowing separation based on the shape and electronic density of the aromatic system.
Diagram: Method Development Decision Tree

MethodWorkflow Start Start: Analyte Assessment Isomers Are there Structural Isomers? Start->Isomers C18 Column: C18 (End-capped) Mobile Phase: pH 3.0 Formate Isomers->C18 No Phenyl Column: Phenyl-Hexyl / Biphenyl Mobile Phase: Methanol (promotes pi-pi) Isomers->Phenyl Yes (Critical) Basic Is there a Basic Nitrogen? Opt_pH Optimize: Low pH (TFA/Formic) Suppress Silanols Basic->Opt_pH Yes (Tailing Risk) Opt_Grad Optimize: Gradient Slope Focus on 50-90% B Basic->Opt_Grad No (Neutral) C18->Basic Phenyl->Basic Opt_pH->Opt_Grad

Caption: Decision matrix for selecting stationary phases based on benzofuran structural complexity.

Experimental Protocol: The Screening Phase

Reagents
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7) or 10mM Ammonium Formate (pH 3.5).

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).[2]

    • Note: MeOH enhances

      
       interactions on Phenyl columns; ACN suppresses them but offers sharper peaks.
      
Step-by-Step Screening Workflow

Step 1: The "Wide" Gradient Run a generic gradient to establish elution range.

  • Column: Agilent Zorbax Eclipse Plus C18 OR Phenomenex Kinetex Biphenyl (100 x 4.6 mm, 3.5 µm).

  • Flow: 1.0 mL/min.[3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Temp: 30°C.

Step 2: Isomer Resolution Check If multiple peaks (isomers) are expected but not seen, switch to Methanol as Solvent B and use a Phenyl-Hexyl column. The


 interaction is stronger in MeOH because ACN competes for the 

electrons.

Step 3: Tailing Suppression (For Basic Derivatives) If USP Tailing Factor (


) > 1.5:
  • Lower pH: Drop to pH 2.0 using 0.1% Trifluoroacetic acid (TFA). Warning: TFA suppresses MS signal.

  • Increase Ionic Strength: Add 20-50 mM Ammonium Acetate. This blocks silanol sites.[4]

  • Temperature: Increase to 45°C to improve mass transfer kinetics.

Case Study: Amiodarone Impurity Profiling

Amiodarone is a classic benzofuran derivative with a basic tertiary amine tail and an iodine-substituted ring.

Challenge: The basic tail causes severe tailing on older silica; the iodine makes it very hydrophobic.

Optimized Protocol (USP Modernized Approach)
ParameterConditionRationale
Column L1 (C18), High purity, End-capped (e.g., Waters XBridge C18)High carbon load needed for retention; end-capping prevents silanol interaction.
Mobile Phase Buffer: MeOH: ACN (30:30:40)Isocratic mode often preferred for QC. Buffer is usually Acetate pH 5.0.
pH Control pH 3.0 - 5.0 At pH 5.0, the amine is protonated. If tailing persists, lower pH to 3.0.
Detection UV 240 nmMatches the benzofuran absorption minimum/shoulder for specificity.

Data Comparison: Solvent Effect on Resolution (


) 
Separation of Amiodarone from Impurity D (Benzofuran analog)
Solvent SystemColumnResolution (

)
Tailing Factor (

)
ACN / WaterC181.81.6 (Tailing)
MeOH / WaterPhenyl-Hexyl3.2 1.1 (Symmetric)

Interpretation: The Phenyl-Hexyl column in Methanol provides superior selectivity due to the interaction with the benzofuran ring, while also improving peak shape.

Troubleshooting Guide: The "Tailing" Problem

Diagram: Silanol Interaction Mechanism

SilanolInteraction cluster_0 Standard Conditions (pH 6) cluster_1 Optimized Conditions (pH 2.5) Silanol_Bad Ionized Silanol (Si-O⁻) Interaction Electrostatic Attraction (Severe Tailing) Silanol_Bad->Interaction Drug_Bad Protonated Amine (Drug-NH⁺) Drug_Bad->Interaction Silanol_Good Protonated Silanol (Si-OH) No_Interaction No Interaction (Gaussian Peak) Silanol_Good->No_Interaction Drug_Good Protonated Amine (Drug-NH⁺) Drug_Good->No_Interaction

Caption: Mechanism of peak tailing. Low pH suppresses silanol ionization, preventing electrostatic drag on the analyte.

Quick Fixes:

  • Split Peaks? Check sample solvent.[4] If sample is dissolved in 100% ACN and injected into a high-water mobile phase, the benzofuran precipitates momentarily. Dissolve sample in mobile phase.

  • Retention Drift? Benzofurans are temperature sensitive. Ensure column oven is utilized, not ambient.

References

  • Al-Rimawi, F. (2010).[3] Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Pharmaceutical Analytica Acta.[3]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base.

  • Shimadzu. (2022). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report.

  • Agilent Technologies. (2017). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online.

  • BenchChem. (2025).[2] Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.

Sources

Application Note: Antimicrobial Profiling of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the standardized protocols for evaluating the antimicrobial efficacy of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate . As a derivative of the benzofuran-2-carboxylate scaffold, this compound represents a class of "privileged structures" in medicinal chemistry, known for their ability to interact with diverse biological targets including DNA gyrase and bacterial cell membranes.

The presence of the 3-aminomethyl group introduces a critical basic center, potentially enhancing aqueous solubility and interaction with anionic bacterial cell wall components compared to neutral benzofuran analogs. The ethyl ester moiety at position 2 modulates lipophilicity (


), facilitating membrane permeation, though it requires careful handling to prevent premature hydrolysis.

Key Applications:

  • Hit Validation: Determination of Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative panels.

  • Pharmacodynamics: Time-kill kinetic profiling.

  • Mechanism of Action (MoA): Preliminary membrane permeability and DNA binding assessments.

Compound Handling & Preparation[1][2][3][4]

Chemical Properties & Storage
  • Compound: Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate[1]

  • Molecular Weight: ~219.24 g/mol (Free base)

  • Physical State: Typically an off-white to pale yellow solid.

  • Storage:

    
    , desiccated. Protect from light.
    
  • Stability Warning: The ethyl ester is susceptible to hydrolysis in alkaline media. Avoid storing in buffers with

    
     for extended periods.
    
Stock Solution Preparation (Standardized)

Due to the lipophilic nature of the benzofuran core, direct dissolution in aqueous media is often slow. Dimethyl sulfoxide (DMSO) is the required vehicle.

Protocol:

  • Weighing: Accurately weigh

    
     of the compound.
    
  • Solubilization: Add

    
     of sterile, analytical-grade DMSO (100%) to create a 
    
    
    
    (
    
    
    )
    master stock.
    • Note: If the compound is supplied as a Hydrochloride (HCl) salt, correct the mass to account for the counterion weight to ensure the concentration refers to the free base.

  • Mixing: Vortex for 30 seconds until fully dissolved. Sonicate for 5 minutes if particulate matter remains.

  • Sterilization: Do not filter sterilize DMSO stocks using standard cellulose membranes (they may dissolve). If sterility is compromised, prepare fresh using aseptic technique.

Protocol A: Broth Microdilution Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07-A10 guidelines.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate: 96-well, U-bottom, untreated polystyrene microplate.

  • Inoculum: Standardized bacterial suspension (

    
    ).
    
  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative), Sterility Control.

Workflow Diagram

MIC_Workflow Stock Master Stock (10 mg/mL DMSO) Dilution Intermediate Dilution (1:10 in Media) Stock->Dilution Dilute to avoid DMSO toxicity Plate 96-Well Plate Setup (Serial 2-fold Dilutions) Dilution->Plate Dispense 100 µL Plate->Plate Serial Dilution Incubate Incubation (37°C, 16-20h) Plate->Incubate Inoculum Bacterial Inoculation (Final: 5x10^5 CFU/mL) Inoculum->Plate Add 100 µL bacteria Readout Read MIC (Visual/OD600) Incubate->Readout

Figure 1: Step-by-step workflow for Broth Microdilution Assay.

Experimental Procedure
  • Dilution Series:

    • In a separate tube, dilute the Master Stock 1:10 with CAMHB to yield

      
       (10% DMSO).
      
    • Add

      
       of CAMHB to columns 2–12 of the 96-well plate.
      
    • Add

      
       of the 
      
      
      
      solution to column 1.
    • Perform a 2-fold serial dilution: Transfer

      
       from col 1 to col 2, mix, then col 2 to col 3... discard 
      
      
      
      from col 10.
    • Result: Concentration range

      
      . Columns 11 (Growth Control) and 12 (Sterility) receive no drug.
      
  • Inoculation:

    • Prepare a

      
       McFarland bacterial suspension (approx. 
      
      
      
      ).
    • Dilute this suspension 1:150 in CAMHB to reach

      
      .
      
    • Add

      
       of this inoculum to wells in columns 1–11.
      
    • Final Assay Conditions: Drug concentration

      
      ; Final DMSO 
      
      
      
      (non-toxic); Final Inoculum
      
      
      .
  • Incubation: Seal plate with breathable film. Incubate at

    
     for 16–20 hours (24h for MRSA).
    
  • Analysis: The MIC is the lowest concentration well with no visible turbidity .

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Setup: Prepare tubes with CAMHB containing the compound at

    
     MIC  and 
    
    
    
    MIC
    . Include a growth control (no drug).
  • Inoculation: Inoculate to a starting density of

    
    .
    
  • Sampling: Incubate at

    
     with shaking. Remove aliquots at 
    
    
    
    and
    
    
    .
  • Plating: Serially dilute aliquots in PBS and plate onto agar. Count colonies after 24h.

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL relative to the starting inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanism of Action (MoA) Logic

Benzofuran derivatives often function via two primary pathways. The 3-aminomethyl group specifically suggests potential for DNA intercalation or electrostatic interaction with the membrane.

MOA_Pathways cluster_Membrane Pathway A: Membrane Disruption cluster_DNA Pathway B: Intracellular Targeting Compound Ethyl 3-(aminomethyl)- 1-benzofuran-2-carboxylate Membrane Bacterial Membrane (Anionic Surface) Compound->Membrane Cationic Interaction (Aminomethyl group) Uptake Passive Diffusion (Lipophilic Ester) Compound->Uptake Ester Facilitates Entry Leakage ATP/Ion Leakage Membrane->Leakage Lysis Cell Lysis Leakage->Lysis Gyrase DNA Gyrase / Topo IV Inhibition Uptake->Gyrase Benzofuran Scaffold Binding Replication Replication Arrest Gyrase->Replication

Figure 2: Potential Mechanisms of Action for Aminomethyl-Benzofurans.

Data Analysis & Quality Control

Acceptance Criteria
  • Growth Control: Must show distinct turbidity (OD600 > 0.2).

  • Sterility Control: Must remain clear.

  • Positive Control: Ciprofloxacin MIC must fall within CLSI QC ranges (e.g., S. aureus ATCC 29213:

    
    ).
    
Calculating IC50 (Optional)

If a full dose-response curve is generated using a plate reader (OD600), fit the data to the Hill Equation:



Where 

is the log concentration and

is the % inhibition.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2][3] CLSI, Wayne, PA.

  • RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24199296, Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate.

  • ThermoFisher Scientific. Broth Microdilution Methodology Validation.

  • Kirilmis, C., et al. Synthesis and antimicrobial activity of some novel benzofuran derivatives.[4][5] Molecules, 2008.

Sources

Application Note: Chemoselective Functionalization of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This guide details the protocols for functionalizing the primary amino group of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate (E3AMB) . This scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor for H3 receptor antagonists, anti-arrhythmic agents, and anti-tumor compounds.

The Central Challenge: The molecule possesses an inherent "self-destruct" mechanism. The nucleophilic primary amine at position C3 is spatially proximal to the electrophilic ethyl ester at position C2. Under basic or thermal stress, this system undergoes rapid intramolecular cyclization to form a thermodynamically stable


-lactam tricyclic core (1,2-dihydro-3H-benzofuro[2,3-c]pyrrol-3-one).

Scope: This document provides validated workflows to:

  • Preserve the Ester (Kinetic Control): Functionalize the amine (Amides, Ureas, Sulfonamides) while suppressing cyclization.

  • Exploit the Cyclization (Thermodynamic Control): Intentionally drive the formation of the tricyclic lactam scaffold.

Chemo-Physical Context & Reactivity Landscape

Before initiating synthesis, researchers must understand the competing pathways. The starting material is typically supplied as the Hydrochloride Salt (HCl) to prevent spontaneous cyclization.

The Reactivity Fork

The following diagram illustrates the critical divergence point in the reaction coordinate.

Reactivity_Landscape SM Starting Material (HCl Salt) Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate FreeBase Transient Free Base (Highly Reactive) SM->FreeBase Neutralization (DIPEA/TEA) Amide Amide/Urea/Sulfonamide (Open Chain Preserved) FreeBase->Amide Path A: Kinetic Control (Low Temp, Fast Electrophile) Lactam Tricyclic Lactam (1,2-dihydro-3H-benzofuro[2,3-c]pyrrol-3-one) FreeBase->Lactam Path B: Thermodynamic Control (High Temp, Basic pH, Slow Electrophile)

Figure 1: The "Fork in the Road" – Competition between intermolecular functionalization (Path A) and intramolecular cyclization (Path B).

Application Protocols

Protocol A: Amide Coupling (Kinetic Control)

Objective: Acylation of the amine while retaining the ethyl ester. Mechanism: High-speed activation of the external carboxylic acid ensures the intermolecular reaction rate (


) exceeds the intramolecular cyclization rate (

).
Reagents
  • Substrate: E3AMB

    
     HCl (1.0 equiv)
    
  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.1 equiv) or EDC

    
    HCl/HOBt
    
  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology
  • Pre-Activation (Critical):

    • In a separate vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (

      
       concentration).
      
    • Add DIPEA (1.0 equiv only) to this mixture.

    • Stir at Room Temperature (RT) for 5–10 minutes. Why? This generates the highly reactive active ester (At-complex) before the amine is introduced.

  • Amine Preparation:

    • Suspend E3AMB

      
       HCl (1.0 equiv) in DMF in the main reaction vessel. Cool to 
      
      
      
      .
    • Add the remaining DIPEA (1.5 equiv). Note: Keep this cold to suppress cyclization of the now-free amine.

  • Addition:

    • Dropwise add the Pre-Activated Acid solution to the Amine solution at

      
      .
      
  • Reaction:

    • Stir at

      
       for 1 hour, then allow to warm to RT over 2 hours.
      
  • Quench & Workup:

    • Dilute with EtOAc. Wash with 0.5M HCl (cold, fast wash) to remove excess DIPEA and quench any unreacted amine.

    • Warning: Do not use strong basic washes (e.g., 1M NaOH), as this will hydrolyze the ester or trigger cyclization of any unreacted starting material.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: Mono-alkylation of the amine. Risk: High. The intermediate secondary amine is often more nucleophilic than the primary amine, increasing cyclization risk.

Reagents
  • Aldehyde:

    
     (1.0 equiv)
    
  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 equiv)
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: DCE (Dichloroethane) or THF

Methodology
  • Imine Formation:

    • Mix E3AMB

      
       HCl and Aldehyde in DCE.
      
    • Add DIPEA (1.0 equiv) to neutralize the salt.

    • Add AcOH (1.0 equiv). Stir for 1 hour at RT.

  • Reduction:

    • Cool to

      
      . Add 
      
      
      
      in one portion.
    • Stir overnight at RT.

  • Purification:

    • Flash chromatography is usually required immediately. Do not store the crude secondary amine for long periods; convert to an HCl salt or protect immediately.

Protocol C: Controlled Lactamization (Tricycle Synthesis)

Objective: Intentionally form the 1,2-dihydro-3H-benzofuro[2,3-c]pyrrol-3-one scaffold. Application: Accessing rigid tricyclic cores for kinase inhibitors.

Methodology
  • Conditions: Dissolve E3AMB

    
     HCl in Ethanol or Toluene.
    
  • Base: Add excess

    
     (3.0 equiv) or DBU (0.5 equiv).
    
  • Thermal Drive: Reflux (

    
    ) for 4–6 hours.
    
  • Observation: The reaction is driven by the precipitation of the lactam (often a white solid) or the loss of the ethyl group (monitor by TLC/LCMS).

Analytical Data & Troubleshooting

Comparative Yields by Method
FunctionalizationReagent SystemCyclization Side-ProductTypical Yield (Target)
Amide HATU / DIPEA /

< 5%85–92%
Amide EDC / DMAP / RT15–30%60–70%
Sulfonamide

/ Pyridine
< 2%88–95%
Urea Isocyanate / DCM< 1%90–98%
Troubleshooting Guide
  • Problem: Significant lactam formation during amide coupling.

    • Solution: The activation of your acid is too slow. Switch from EDC to HATU or COMU. Ensure the acid is pre-activated before the amine sees the base.

  • Problem: Low solubility of the starting material HCl salt.

    • Solution: Use a mixture of DMF/DMSO (9:1). Avoid heating to dissolve.

  • Problem: Product hydrolyzes during workup.

    • Solution: The C2 ethyl ester is electron-deficient and labile. Use pH 5–6 buffers for washes; avoid strong aqueous bases.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Workup Step1 Dissolve Acid + HATU in DMF Step2 Add DIPEA (1.0 eq) Pre-activation (5 min) Step1->Step2 Step5 Combine: Add Activated Acid to Amine Solution Step2->Step5 Transfer Step3 Prepare Amine (HCl Salt) in DMF at 0°C Step4 Add DIPEA (1.5 eq) to Amine (Keep Cold!) Step3->Step4 Step4->Step5 Step6 Quench with 0.5M HCl (Remove excess base) Step5->Step6 Step7 Extract (EtOAc) Dry & Concentrate Step6->Step7

Figure 2: Optimized Amide Coupling Workflow designed to minimize contact time between the free amine and the ester without an electrophile present.

References

  • Sun, M., et al. (2005).[1][2] "Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency." Journal of Medicinal Chemistry. Link

  • Suh, J., et al. (2010).[3] "Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Dudley, M. E., et al. (2019). "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses. Link

  • PubChem. (n.d.). "Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride."[4] National Center for Biotechnology Information. Link

  • Katritzky, A. R., et al. (2010). "Intramolecular cyclization reactions of arylpropargyl amides." Organic & Biomolecular Chemistry. Link

Sources

Application Note: Integrated Protocol for Evaluating Ischemic Cell Death Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The translation of ischemic cell death inhibitors from bench to bedside has historically suffered from a high attrition rate. This failure is often attributed to in vitro models that rely on reductive viability assays (e.g., MTT) without verifying membrane integrity or distinguishing between regulated cell death (RCD) modalities. This guide provides a rigorous, multi-parametric workflow for evaluating inhibitors under Oxygen-Glucose Deprivation/Reperfusion (OGD/R) conditions. We integrate metabolic screening, mechanistic deconvolution (Apoptosis vs. Necrosis vs. Ferroptosis), and mitochondrial bioenergetics to create a self-validating experimental system.

Part 1: Strategic Overview & Experimental Logic

The "Self-Validating" Philosophy

A robust inhibitor study must answer three questions sequentially:

  • Does it save the cell? (Membrane integrity vs. Metabolic activity)

  • How does it save the cell? (Pathway engagement: Apoptosis, Necroptosis, Ferroptosis)

  • Does it restore function? (Mitochondrial respiration capacity)

Experimental Workflow (DOT Visualization)

The following diagram outlines the critical path for inhibitor evaluation, emphasizing the necessity of parallel normoxic controls.

OGD_Workflow cluster_Ischemia 3. Ischemic Phase (OGD) cluster_Reperfusion 4. Reperfusion Phase Seed 1. Cell Seeding (24h acclimation) Treat 2. Pre-Treatment (Inhibitor Loading) Seed->Treat OGD_Media Replace with Glucose-Free Media Treat->OGD_Media Norm_Control Normoxic Control (Glucose + O2) Treat->Norm_Control Parallel Track Hypoxia Hypoxia Chamber (95% N2 / 5% CO2) OGD_Media->Hypoxia Rep_Media Restore Glucose/ Serum Media Hypoxia->Rep_Media Normoxia Normoxic Incubation (24-48h) Rep_Media->Normoxia Assay 5. Multi-Parametric Readout Normoxia->Assay Norm_Control->Assay

Figure 1: Step-by-step workflow for Oxygen-Glucose Deprivation and Reperfusion (OGD/R). Note the parallel normoxic control track required to rule out direct drug cytotoxicity.

Part 2: The OGD/R Model Establishment

Objective: Mimic the ischemic penumbra (starvation + hypoxia) followed by the oxidative burst of reperfusion.

Materials Preparation
  • OGD Media (Ischemic Buffer): DMEM (No Glucose, No Pyruvate, No Glutamine).

    • Note: Even trace amounts of glucose can fuel glycolysis and prevent cell death. Use dialyzed FBS or omit serum entirely during the OGD phase to prevent confounding survival signals.

  • Reperfusion Media: Standard growth media (High Glucose DMEM + 10% FBS).

  • Hypoxia Setup: Modular incubator chamber flushed with 95% N₂ / 5% CO₂ .

    • Validation: Use a colorimetric oxygen strip indicator inside the chamber to verify anaerobic conditions (<1% O₂).

Protocol Steps
  • Seeding: Plate cells (e.g., SH-SY5Y, PC12, or primary cortical neurons) at 70-80% confluence.

  • Drug Pre-treatment: Add the inhibitor 1–2 hours prior to OGD.

    • Why? Most ischemic damage occurs rapidly; pre-loading ensures the target is engaged before the insult begins.

  • Induction (OGD):

    • Wash cells 2x with warm PBS (critical to remove residual glucose).

    • Add deoxygenated OGD media (pre-bubbled with N₂ for 30 mins).

    • Place in the hypoxia chamber at 37°C.

    • Duration: Optimization required (typically 4–6 hours for cell lines, 45–90 mins for primary neurons).

  • Reperfusion:

    • Remove from hypoxia.

    • Replace OGD media with full Reperfusion Media.

    • Incubate at normoxia (37°C, 5% CO₂) for 24 hours.

Part 3: Screening & Viability (The "First Pass")

Scientific Integrity Alert: Do not rely solely on MTT/MTS assays. These measure mitochondrial reductase activity. If your inhibitor preserves mitochondrial function but the cell membrane ruptures (necrosis), MTT will yield a false positive for survival.

Recommendation: Use a multiplexed approach.

Assay TypeTarget MarkerBiological MeaningPros/Cons
LDH Release Lactate DehydrogenaseMembrane Integrity (True Death)Gold Standard. Unaffected by metabolic rate. Measures leakage into supernatant.
CCK-8 / MTT Dehydrogenase ActivityMetabolic Activity Caution. Can be skewed by mitochondrial drugs. Use only in conjunction with LDH.
ATP Assay Intracellular ATPEnergy Status Most sensitive early marker of impending death.
Protocol: Multiplexed LDH/CCK-8
  • Collect 50 µL supernatant for LDH assay (transfer to a new plate).

  • Add CCK-8 reagent to the remaining cells in the original plate.

  • Calculation:

    • Viability Index = (CCK8_Drug / CCK8_Control) × 100

    • Cytotoxicity Index = (LDH_Drug - LDH_LowControl) / (LDH_HighControl - LDH_LowControl) × 100

Part 4: Mechanistic Deconvolution

Once protection is confirmed via LDH, you must determine which pathway was inhibited. Ischemia triggers a "mixed" death phenotype involving Apoptosis, Necrosis, and Ferroptosis.

Pathway Logic (DOT Visualization)

CellDeath_Pathways cluster_Mech Death Subroutines Ischemia Ischemia / Reperfusion Apo Apoptosis (Caspase-3) Ischemia->Apo Cyt C Release Ferro Ferroptosis (Lipid Peroxidation) Ischemia->Ferro GSH Depletion Iron Overload Necro Necroptosis (RIPK1/RIPK3) Ischemia->Necro ATP Collapse Marker_A Marker: Annexin V+/PI- Cleaved Caspase-3 Apo->Marker_A Marker_F Marker: C11-BODIPY GPX4 Loss Ferro->Marker_F Marker_N Marker: PI+/Annexin V- p-MLKL Necro->Marker_N

Figure 2: Distinct molecular pathways activated by OGD/R. Inhibitors should be validated against specific markers (e.g., GPX4 for ferroptosis).

Flow Cytometry Protocol (Annexin V / PI)
  • Purpose: Distinguish early apoptosis (Annexin V+/PI-) from necrosis/late apoptosis (Annexin V+/PI+).

  • Method:

    • Harvest cells (include floating cells!).

    • Wash in cold Binding Buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 min.

    • Analyze immediately.

  • Interpretation: A successful inhibitor should reduce the Annexin V+ population (if anti-apoptotic) or the PI+ population (if anti-necrotic).

Ferroptosis Validation (The "Senior Scientist" Insight)

Recent literature confirms that ferroptosis drives significant reperfusion injury [1]. Standard apoptosis inhibitors (Z-VAD) often fail to fully rescue OGD cells because they miss the ferroptotic component.

  • Key Marker: Lipid Peroxidation.[1][2]

  • Assay: C11-BODIPY 581/591 .

    • This probe shifts fluorescence from red to green upon oxidation by lipid ROS.

    • Protocol: Incubate cells with 2 µM C11-BODIPY for 30 min during the final stage of reperfusion. Analyze via flow cytometry (FITC channel).

  • Positive Control: Ferrostatin-1 (1 µM).

Part 5: Functional Bioenergetics (Seahorse XF)

Survival is not enough; the cell must be metabolically functional. The Seahorse Cell Mito Stress Test measures the Oxygen Consumption Rate (OCR).[3][4]

Protocol
  • Seeding: Seed cells in XF microplates.

  • OGD/R Challenge: Perform the OGD/R protocol directly in the XF plate (requires specialized hypoxic chamber or gas injection ports) OR treat cells in dishes and re-seed (less ideal due to stress).

    • Best Practice: Use the Seahorse XF Analyzer with an integrated hypoxia controller if available, or perform OGD in a chamber and transfer rapidly for the assay.

  • Injections:

    • Port A: Oligomycin (ATP Synthase inhibitor).

    • Port B: FCCP (Uncoupler – Max respiration).

    • Port C: Rotenone/Antimycin A (Shut down ET chain).

  • Readout:

    • Basal Respiration: State of the cell post-injury.

    • Spare Respiratory Capacity: The "fuel tank." Ischemic cells usually have collapsed spare capacity. A robust inhibitor will preserve this [2].

References

  • Dixon, S. J., et al. (2012).[5] Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell, 149(5), 1060–1072.

  • Dranka, B. P., et al. (2011). Assessing mitochondrial dysfunction in cells. Free Radical Biology and Medicine, 51(9), 1621–1635.

  • Tasca, C. I., et al. (2015).[6] In vitro oxygen-glucose deprivation to study ischemic cell death.[6][7] Methods in Molecular Biology, 1254, 197–210.

  • Lobner, D. (2000).[8] Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods, 96(2), 147–152.

  • Galluzzi, L., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. Cell Death & Differentiation, 25, 486–541.

Sources

Application Note: Ethyl 3-aminobenzofuran-2-carboxylate in Oncology Drug Discovery – From Scaffold Synthesis to Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology drug development, the rational design of small-molecule inhibitors relies heavily on versatile, privileged chemical scaffolds. Ethyl 3-aminobenzofuran-2-carboxylate (CAS: 39786-35-1) has emerged as a critical building block in the synthesis of highly potent anti-cancer agents[1]. Its unique structural topology—combining a rigid benzofuran core with highly reactive 3-amino and 2-carboxylate moieties—allows for the rapid generation of complex polycyclic systems and targeted pharmacophores.

As a Senior Application Scientist, I have structured this guide to detail the two most prominent applications of this scaffold in cancer research: the development of Colchicine-Site Tubulin Inhibitors (Vascular Disrupting Agents) and the synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors . This document provides the mechanistic rationale, quantitative benchmarking, and self-validating protocols necessary to successfully leverage this compound in your drug discovery pipeline.

Mechanistic Rationale: Why this Scaffold?

The selection of Ethyl 3-aminobenzofuran-2-carboxylate is driven by specific structure-activity relationship (SAR) requirements in oncology targets:

  • Mimicry of the cis-Stilbene Configuration: In the design of tubulin inhibitors, the benzofuran core acts as a bioisosteric replacement for the unstable cis-stilbene double bond found in natural Combretastatin A-4 (CA-4). This rigidifies the molecule, locking it into the exact dihedral angle required to securely dock into the colchicine binding site of

    
    -tubulin heterodimers[2].
    
  • ATP-Competitive Kinase Inhibition: When targeting receptor tyrosine kinases (RTKs) like EGFR, the 3-amino and 2-carboxylate groups serve as ideal anchors for tandem cyclization reactions. Fusing a pyrimidine ring to these positions yields tricyclic heteroaromatic systems that structurally mimic the adenine ring of ATP. This allows the resulting compounds to competitively block the ATP-binding pocket of the kinase domain, halting EGF-induced mitogenesis[3].

  • Chemical Stability: The choice of an ethyl ester over a methyl ester or free carboxylic acid provides optimal lipophilicity during intermediate purification and prevents premature decarboxylation during high-temperature cyclization steps.

Quantitative Data Presentation

To benchmark the efficacy of derivatives synthesized from Ethyl 3-aminobenzofuran-2-carboxylate, the following table summarizes the half-maximal inhibitory concentrations (


) against validated oncology targets and human cancer cell lines.
Derivative ClassSpecific CompoundPrimary TargetCell Line (Cancer Type)

Value
Reference
3-Arylaminobenzofuran Compound 3gTubulin (Colchicine Site)HeLa (Cervical Carcinoma)

nM
[2]
3-Arylaminobenzofuran Compound 3gTubulin (Colchicine Site)MDA-MB-231 (Breast)

nM
[2]
3-Arylaminobenzofuran Compound 3hTubulin (Colchicine Site)Jurkat (T-cell Leukemia)

nM
[2]
Tricyclic Pyrimidine Example 17EGFR Tyrosine KinaseSK-BR-3 (Breast)

nM
[4]
Tricyclic Pyrimidine Example 6EGFR Tyrosine KinaseB104-1-1 (Fibroblast/Tumor)

nM
[4]

Application 1: Tubulin Inhibitors & Vascular Disrupting Agents (VDAs)

Derivatives such as 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan (Compound 3g) are synthesized from the ethyl 3-aminobenzofuran-2-carboxylate scaffold. These compounds exhibit potent vascular disrupting properties by depolymerizing the microtubule cytoskeleton of endothelial cells, leading to tumor starvation and apoptosis[5].

Signaling Pathway Visualization

G A Benzofuran Derivative (from Ethyl 3-aminobenzofuran...) B Colchicine Site Binding (Tubulin Depolymerization) A->B C G2/M Phase Cell Cycle Arrest B->C D Mitochondrial Depolarization (ROS Production ↑) C->D E Caspase-9 & Caspase-3 Activation D->E F Apoptosis & PARP Cleavage E->F

Mechanism of benzofuran-induced apoptosis via tubulin inhibition.
Protocol: Self-Validating In Vitro Tubulin Polymerization Assay

To validate the mechanistic efficacy of your synthesized benzofuran derivatives, a fluorescence-based tubulin polymerization assay must be executed.

Materials:

  • Porcine brain tubulin (>99% pure), GTP, DAPI fluorophore, Assay Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

Step-by-Step Methodology & Causality:

  • Preparation: Resuspend tubulin in Assay Buffer to a final concentration of 3 mg/mL.

    • Causality: Tubulin is highly sensitive to temperature-induced denaturation. Keep all reagents strictly on ice until the exact moment of reading to prevent premature baseline polymerization.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, add 5

    
    L of the test compound (e.g., Compound 3g synthesized from the ethyl ester precursor) dissolved in DMSO. Add 45 
    
    
    
    L of the tubulin/DAPI suspension.
    • Causality: The final DMSO concentration must not exceed 1% v/v, as higher concentrations artificially stabilize microtubules, skewing the

      
       curve.
      
  • Reaction Initiation: Add 5

    
    L of 10 mM GTP to all wells.
    
    • Causality: GTP is the obligate energy source for microtubule assembly. Adding it last acts as the universal reaction initiator, ensuring synchronized polymerization across all wells.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

  • Self-Validation Criteria (Trustworthiness):

    • The assay is only valid if the Vehicle Control (DMSO only) exhibits a classic sigmoidal polymerization curve (nucleation phase

      
       rapid growth phase 
      
      
      
      steady-state plateau).
    • The Positive Control (Combretastatin A-4 or Colchicine) must suppress the maximum velocity (

      
      ) of polymerization by >90%. If the positive control fails this threshold, the tubulin lot has lost its dynamic instability and the assay data must be discarded.
      

Application 2: EGFR Tyrosine Kinase Inhibitors

By utilizing the adjacent 3-amino and 2-carboxylate groups of Ethyl 3-aminobenzofuran-2-carboxylate, chemists can perform a tandem cyclization to fuse a pyrimidone ring. Subsequent chlorination and amine displacement yield tricyclic compounds that act as highly selective inhibitors of the human EGF receptor tyrosine kinase family (EGFR, ERB-B2, ERB-B3)[3].

Chemical Synthesis Workflow

Workflow P Ethyl 3-aminobenzofuran-2-carboxylate C Pyrimidine Ring Fusion (Formamide + Heat) P->C H Carbonyl to Chloride Conversion (Vilsmeier Reagent) C->H A Amine Displacement (Target Compound Generation) H->A V EGFR Kinase Inhibition Assay (Target Validation) A->V

Workflow for synthesizing and validating benzofuran-fused EGFR inhibitors.
Protocol: EGFR Kinase Inhibition Assay (TR-FRET)

Once the tricyclic pyrimidine derivative is synthesized, its ATP-competitive inhibition must be quantified.

Step-by-Step Methodology & Causality:

  • Enzyme-Substrate Assembly: Combine recombinant human EGFR kinase domain (0.5 ng/well) with a biotinylated poly-Glu-Tyr peptide substrate in kinase reaction buffer.

  • Inhibitor Addition: Add the synthesized benzofuran derivative in a 10-point dose-response titration.

  • ATP Initiation: Initiate the reaction by adding ATP to a final concentration equal to its apparent

    
     for EGFR (typically ~10 
    
    
    
    M).
    • Causality: ATP concentration must be kept at or below the

      
       value. Because these benzofuran-derived compounds are ATP-competitive inhibitors, using saturating ATP levels will outcompete the drug, artificially masking the compound's inhibitory potency and shifting the 
      
      
      
      to falsely high values[4].
  • Incubation and Termination: Incubate at room temperature for 60 minutes. Terminate the reaction by adding EDTA (to chelate

    
     required for kinase activity) alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
    
  • Self-Validation Criteria (Trustworthiness):

    • Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Calculate the

      
       using the vehicle control and a reference inhibitor (e.g., Staurosporine or Erlotinib). If 
      
      
      
      , the data must be discarded due to an insufficient signal-to-noise ratio, which is usually indicative of degraded ATP or compromised antibody binding.

References

1.. Journal of Medicinal Chemistry, ACS Publications.[2] 2.. Google Patents (US6596726B1 / WO1995019970A1).[3] 3. . Organic Chemistry - Inter Chem.[1] 4.. Googleapis.com / USPTO.[4] 5.. PMC - National Institutes of Health.[5]

Sources

Troubleshooting & Optimization

improving yield in Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate Synthesis

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks in synthesizing ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate. This specific molecular scaffold is highly valued in drug discovery, frequently serving as a core building block for SARS-CoV-2 Main Protease (Mpro) inhibitors[1], type II CDK2 inhibitors[2], and VEGFR-2 targeted antitumor agents[3].

The conventional three-step synthesis—comprising cyclodehydration, radical bromination, and amination—often suffers from poor yields due to side reactions like sulfonation, over-bromination, and over-alkylation. This guide provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Section 1: Mechanistic Workflow

Below is the optimized synthetic pathway. We have replaced the problematic direct amination step with a self-limiting Gabriel synthesis to guarantee the purity of the primary amine.

SynthesisWorkflow SM Ethyl α-phenoxyacetoacetate (Starting Material) Step1 Cyclodehydration (H2SO4, 0-5°C) SM->Step1 Int1 Ethyl 3-methylbenzofuran- 2-carboxylate Step1->Int1 85% Yield Step2 Radical Bromination (NBS, AIBN, Reflux) Int1->Step2 Int2 Ethyl 3-(bromomethyl) benzofuran-2-carboxylate Step2->Int2 83-85% Yield Step3 Gabriel Amination 1. K-Phthalimide 2. Hydrazine Int2->Step3 Target Ethyl 3-(aminomethyl) benzofuran-2-carboxylate (Target) Step3->Target >90% Yield

Optimized three-step synthetic workflow for Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate.

Section 2: Troubleshooting Guides & FAQs

Q1: I am experiencing low yields and severe tar formation during the cyclodehydration of ethyl α-phenoxyacetoacetate (Step 1). How can I prevent this? A1: The cyclodehydration step using concentrated sulfuric acid is highly exothermic. If the internal temperature exceeds 5 °C, the aromatic ring undergoes competing electrophilic aromatic substitution (sulfonation), and the ester can polymerize, forming intractable tar[2]. Causality & Solution: The key is strict thermal control. Maintain the reaction strictly between 0–5 °C during the initial 2-hour stirring phase[2]. For larger-scale syntheses where heat dissipation is challenging, consider substituting H₂SO₄ with Polyphosphoric Acid (PPA) or Eaton's reagent. These alternatives provide the necessary acidic environment for the cyclization without the harsh oxidizing and sulfonating properties of concentrated H₂SO₄.

Q2: My Wohl-Ziegler bromination (Step 2) yields a complex mixture of unreacted starting material, the desired 3-(bromomethyl) product, and a 3-(dibromomethyl) byproduct. How do I achieve selective mono-bromination? A2: This is a classic limitation of free-radical halogenation. The formation of the dibromomethyl byproduct is driven by excess N-bromosuccinimide (NBS) or extended reaction times, while incomplete conversion results from poor radical initiation[1]. Causality & Solution:

  • Stoichiometry: Use exactly 1.0 to 1.05 equivalents of freshly recrystallized NBS[1].

  • Initiator Efficiency: Ensure you are using a fresh radical initiator like Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (DBPO)[3].

  • Solvent Modernization: While older literature frequently cites carbon tetrachloride (CCl₄)[1][2], it is highly toxic and restricted. We recommend substituting it with trifluorotoluene (PhCF₃) or acetonitrile (MeCN), which offer excellent radical stabilization and similar reflux temperatures.

  • Quenching: Stop the reaction immediately once TLC indicates the consumption of the starting material (typically 3 hours at reflux)[1].

Q3: Direct amination of the bromomethyl intermediate with methanolic ammonia gives terrible yields. Why is this happening, and what is the standard alternative? A3: Direct nucleophilic substitution (Sₙ2) with ammonia is fundamentally flawed for synthesizing primary amines. The resulting primary amine target is more nucleophilic than the ammonia starting material. This thermodynamic trap leads to rapid over-alkylation, yielding secondary and tertiary amines. Causality & Solution: To establish a self-validating system, you must use a method that structurally prevents over-alkylation. The Gabriel Synthesis is the gold standard here. By reacting the bromide with potassium phthalimide, the bulky phthalimide group sterically blocks any further alkylation. Subsequent deprotection with hydrazine hydrate guarantees the release of only the pure primary amine.

Section 3: Quantitative Data on Amination Strategies

The table below summarizes the causality behind yield discrepancies when converting ethyl 3-(bromomethyl)benzofuran-2-carboxylate to the primary amine.

Amination StrategyReagents UsedOver-alkylation RiskTypical YieldPurity Profile
Direct Amination NH₃ in MeOHHigh (Sₙ2 cascade)25 - 40%Poor (Mixture of 1°, 2°, 3° amines)
Delépine Reaction 1. HMTA 2. HCl / EtOHLow65 - 75%Good (Requires careful pH control)
Azide-Staudinger 1. NaN₃ 2. PPh₃, H₂ONone85 - 90%Excellent (Trace phosphine oxide)
Gabriel Synthesis 1. K-Phthalimide 2. HydrazineNone (Steric block)>90% Excellent (Highly scalable)

Section 4: Standard Operating Procedures (SOP)

Step 1: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate

  • Charge a round-bottom flask with ethyl α-phenoxyacetoacetate (1.0 eq) and cool to 0–5 °C using an ice-water bath.

  • Add concentrated sulfuric acid dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C[2].

  • Stir the mixture at 0–5 °C for 2 hours[2].

  • Carefully pour the dark mixture into crushed ice/distilled water under vigorous stirring[2].

  • Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL)[2].

  • Wash the combined organic extracts with an equal volume of 10% aqueous NaHCO₃ solution, followed by brine[2].

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the product (Typical yield: 85%).

Step 2: Synthesis of Ethyl 3-(bromomethyl)benzofuran-2-carboxylate

  • Dissolve ethyl 3-methylbenzofuran-2-carboxylate (1.0 eq) in anhydrous trifluorotoluene (or CCl₄ if permitted by your EHS guidelines)[1][2].

  • Add freshly recrystallized N-bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq)[1][3].

  • Fit the flask with a reflux condenser and heat to reflux for 3 hours under a well-ventilated fume hood[1][2].

  • Monitor the reaction via TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the floating succinimide byproduct.

  • Evaporate the solvent under reduced pressure. Dissolve the residue in hot methanol to create a saturated solution, then allow it to cool to crystallize the bromomethyl derivative (Typical yield: 83–85%, mp 86–88 °C)[1][2].

Step 3: Synthesis of Ethyl 3-(aminomethyl)benzofuran-2-carboxylate (Gabriel Route)

  • Dissolve ethyl 3-(bromomethyl)benzofuran-2-carboxylate (1.0 eq) in anhydrous DMF.

  • Add potassium phthalimide (1.1 eq) and stir the reaction mixture at 60 °C for 4 hours.

  • Pour the mixture into ice water to precipitate the phthalimide intermediate. Filter and wash the solid with cold water.

  • Suspend the intermediate in ethanol and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 2 hours. A white precipitate of phthalhydrazide will form as the deprotection occurs.

  • Cool to room temperature, filter off the byproduct, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure primary amine target.

References

  • N-(Benzofuran-3-ylmethyl)isatin Derivatives as Potential SARS-CoV-2 Main Protease Inhibitors: Synthesis, Biological Evaluation, Kinetic Analysis, and Molecular Modeling Insights. doi.org. 1

  • Full article: Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. tandfonline.com. 2

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. nih.gov. 3

Sources

side reactions in the synthesis of benzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for researchers and drug development professionals dealing with the optimization and troubleshooting of benzofuran-2-carboxylate syntheses.

The most widely adopted route for constructing the benzofuran-2-carboxylate scaffold is the Rap-Stoermer condensation , which involves the base-mediated reaction of an ortho-hydroxybenzaldehyde (salicylaldehyde) with an


-haloester. While robust, this pathway is highly susceptible to chemoselective deviations if reaction parameters (solvent, base basicity, temperature, and moisture) are not strictly controlled.

Mechanistic Pathway & Side Reaction Topology

To troubleshoot effectively, one must understand the causality of the side reactions. The Rap-Stoermer reaction is a tandem process: an initial intermolecular


 O-alkylation followed by an intramolecular Knoevenagel-type aldol condensation and subsequent dehydration[1]. Deviation from this critical path leads to the side reactions detailed below.

Mechanism SM Salicylaldehyde + alpha-Haloester OAlk O-Alkylated Intermediate (Formylphenoxyacetate) SM->OAlk Base (e.g., K2CO3) SN2 Substitution Target Benzofuran-2-carboxylate (Target Product) OAlk->Target Intramolecular Aldol Dehydration (Heat) Hydrolysis Benzofuran-2-carboxylic acid (Side Product) Target->Hydrolysis Trace H2O / Base (Ester Saponification) Trans Transesterified Product (Side Product) Target->Trans Protic Solvent Alkoxide Exchange Decarb Benzofuran (Side Product) Hydrolysis->Decarb Excessive Heat (-CO2)

Figure 1: Mechanistic pathway of the Rap-Stoermer reaction and its competing side reactions.

Troubleshooting Guide & FAQs

Q: Why am I observing the formation of benzofuran-2-carboxylic acid instead of the desired ester? A: This is a classic case of alkaline ester hydrolysis (saponification). In the Rap-Stoermer condensation, inorganic bases like


 are heavily utilized. If your solvent (e.g., DMF) or base is hygroscopic and contains trace water, hydroxide ions are generated in situ at elevated temperatures (90–160 °C). These hydroxide ions readily cleave the newly formed ester bond, yielding the free carboxylic acid[2][3].
Correction Strategy: Use strictly anhydrous solvents and oven-dried 

. If the acid is the desired final product, you can intentionally drive this side reaction to completion by adding aqueous

post-cyclization[2].

Q: My LC-MS shows a mass corresponding to the uncyclized intermediate. How do I drive the reaction to completion? A: The reaction proceeds via a two-step mechanism. The initial O-alkylation to form the formylphenoxyacetate intermediate is relatively fast, but the subsequent intramolecular cyclization requires overcoming a higher activation energy barrier[1][4]. If the intermediate accumulates, your reaction lacks the thermodynamic driving force. Correction Strategy: Increase the reaction temperature (e.g., to 130–160 °C in DMF). Alternatively, switch from a weaker base/solvent system (like


 in 

) to a more robust system[5].

Q: I used ethyl bromoacetate, but my product is a methyl ester. What happened? A: You are observing transesterification. If you conducted the reaction in methanol (MeOH) as a solvent with a base, the methoxide ion acts as a nucleophile, exchanging your ethyl group for a methyl group[6]. Correction Strategy: To prevent alkoxide exchange, either strictly use aprotic solvents (DMF,


) or match the alcoholic solvent to your ester's alkyl chain (e.g., use ethanol when reacting ethyl bromoacetate).

Q: Why is my reaction yielding a complex mixture of black tars and low target product? A: High concentrations of salicylaldehyde combined with strong bases (like


 or 

) can trigger intermolecular aldol self-condensation or Cannizzaro-type reactions before the

-haloester can effectively alkylate the phenol[2][6]. Correction Strategy: Ensure the

-haloester is added dropwise to the pre-formed phenoxide, or use a milder base like

or Triethylamine (TEA) to suppress aggressive intermolecular side reactions[6].

Diagnostic Logic Tree

Troubleshooting Start Low Yield of Target Ester? CheckLCMS Perform LC-MS for Mass Balance Analysis Start->CheckLCMS Q1 Is free acid present? [M - Alkyl + H]+ CheckLCMS->Q1 Q2 Is O-alkyl intermediate accumulating? [M(SM1) + M(SM2) - HX]+ CheckLCMS->Q2 Q3 Are transesterification products present? [M - Alkyl1 + Alkyl2]+ CheckLCMS->Q3 A1 Action: Use strictly anhydrous K2CO3 and dry DMF/CH3CN Q1->A1 Yes (Hydrolysis) A2 Action: Increase temp to 130-160°C or extend reaction time Q2->A2 Yes (Incomplete Cyclization) A3 Action: Match solvent alcohol with ester or use aprotic solvent Q3->A3 Yes (Alkoxide Exchange)

Figure 2: Diagnostic logic tree for identifying and resolving benzofuran-2-carboxylate synthesis failures.

Quantitative Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the dominant side reactions observed in benzofuran-2-carboxylate syntheses.

Solvent SystemBaseTemp (°C)Expected Yield (%)Dominant Side Reaction / Observation
Anhydrous DMF Anhydrous

16085–95Optimal. Trace free acid only if moisture is introduced.
Wet DMF

16040–60Ester Hydrolysis. Significant conversion to benzofuran-2-carboxylic acid[2].


8064Incomplete Cyclization. Accumulation of formylphenoxyacetate due to low temp[5].
Ethanol

Reflux< 60Transesterification / Hydrolysis. High levels of side products due to protic environment and strong base[6].
Solvent-Free TEA13081–97Clean Profile. Mild base prevents aldol tars; lack of solvent prevents transesterification[6].

Self-Validating Experimental Protocol

To ensure a high-fidelity synthesis of Ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate while avoiding the aforementioned side reactions, follow this self-validating protocol[2].

Phase 1: Preparation & O-Alkylation

  • Drying: Flame-dry a 100 mL two-neck round-bottom flask under argon. Add 1.5 equivalents of finely powdered

    
     and dry under vacuum at 100 °C for 1 hour to remove trace moisture (prevents Issue 1: Hydrolysis).
    
  • Reagent Addition: Cool to 0 °C. Suspend the

    
     in anhydrous DMF (0.6 M relative to the aldehyde). Add 1.0 equivalent of 5-chloro-2-hydroxybenzophenone.
    
  • Alkylation: Dropwise, add 1.2 equivalents of ethyl 2-bromoacetate.

    • In-Process Control (IPC) 1: Stir for 2 hours at room temperature. Take a 10

      
       aliquot, quench in water/EtOAc, and run TLC/LC-MS. You should observe the complete disappearance of the starting phenol and the appearance of the O-alkylated intermediate.
      

Phase 2: Cyclization 4. Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 160 °C for 2 to 4 hours.

  • IPC 2: Monitor via LC-MS. The mass of the O-alkylated intermediate must transition entirely to the target mass

    
    . If the intermediate persists, maintain heat (prevents Issue 3: Incomplete Cyclization).
    

Phase 3: Workup & Isolation 5. Quenching: Cool the mixture to room temperature. Pour the mixture into ice-cold distilled water to precipitate the product. 6. Extraction: Extract with Ethyl Acetate (


 mL). Wash the combined organic layers with brine (

mL) to completely remove DMF. 7. Drying & Concentration: Dry over anhydrous

, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure ethyl benzofuran-2-carboxylate.

References

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. clockss.org. Available at:[Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. mdpi.com. Available at: [Link]

  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. acs.org. Available at: [Link]

  • Small molecule drug conjugates of gemcitabine monophosphate. google.com.
  • Efficient TEA-Catalyzed Benzofuran Synthesis. scribd.com. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. scribd.com. Available at: [Link]

  • Design, Synthesis, Theoretical Study, and Antioxidant Activity of Aromaticity-Extended Resveratrol Derivatives Incorporating Chalcogen. nih.gov. Available at:[Link]

Sources

Ethyl 3-aminobenzofuran-2-carboxylate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Ethyl 3-aminobenzofuran-2-carboxylate

Executive Summary

Compound: Ethyl 3-aminobenzofuran-2-carboxylate CAS: 39786-35-1 Role: Senior Application Scientist

This guide addresses the stability profile, degradation mechanisms, and handling protocols for Ethyl 3-aminobenzofuran-2-carboxylate . While this compound is a valuable scaffold in medicinal chemistry (often synthesized via the Thorpe-Ziegler cyclization), it possesses specific vulnerabilities due to the electron-rich 3-amino group conjugated with the 2-carboxylate. Users frequently encounter issues related to oxidative discoloration and hydrolytic instability leading to decarboxylation.

Part 1: Storage & Handling Protocols

The "Golden Rules" for Stability To maintain purity >98%, strict adherence to environmental controls is required. The primary drivers of degradation are moisture (hydrolysis) and oxygen/light (oxidation) .

ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerate) Reduces the kinetic rate of spontaneous hydrolysis and auto-oxidation.
Atmosphere Inert Gas (Argon/Nitrogen) The 3-amino group is electron-rich and prone to N-oxidation. Air exposure leads to "browning."
Light Amber Vials / Foil Wrap Photo-oxidation can generate radical species at the benzylic-like 3-position.
Moisture Desiccator Storage Prevents hydrolysis of the ethyl ester to the unstable carboxylic acid.

Part 2: Degradation Pathways & Mechanisms

The stability of this compound relies on the electron-withdrawing effect of the 2-ester group, which stabilizes the enamine character of the 3-amino furan ring. Removing this stabilization (via hydrolysis) triggers a cascade of decomposition.

Mechanism 1: Hydrolysis & Decarboxylation (The "Coumaranone" Trap)

If the ester is hydrolyzed to the free acid (3-aminobenzofuran-2-carboxylic acid), the compound becomes thermally unstable. It readily undergoes decarboxylation to form 3-aminobenzofuran. Because 3-aminobenzofuran is an enamine, it tautomerizes to the imine and hydrolyzes to benzofuran-3(2H)-one (3-coumaranone) , a common impurity.

Mechanism 2: Oxidative Decomposition

The free amino group is susceptible to formation of diazo species or oxidative coupling products (azo dimers), resulting in the characteristic brown/yellow discoloration observed in aged samples.

Visualized Degradation Pathway

DegradationPathway Ester Ethyl 3-aminobenzofuran- 2-carboxylate (Stable Solid) Acid 3-Amino-2-carboxylic Acid (Transient/Unstable) Ester->Acid Hydrolysis (+H2O, H+/OH-) Oxidation Oxidative Coupling (Colored Impurities) Ester->Oxidation O2 / Light Amine 3-Aminobenzofuran (Enamine Intermediate) Acid->Amine Decarboxylation (-CO2, Heat) Imine 3-Iminobenzofuran (Tautomer) Amine->Imine Tautomerization Ketone Benzofuran-3(2H)-one (3-Coumaranone) (Final Degradant) Imine->Ketone Hydrolysis (-NH3)

Caption: Step-wise degradation from ester hydrolysis to the thermodynamically stable 3-coumaranone.

Part 3: Troubleshooting Guide (Q&A)

Q1: My white powder has turned beige/brown after one month. Is it still usable?

  • Diagnosis: This indicates surface oxidation of the amino group.

  • Action:

    • Perform a TLC (Solvent: Hexane/EtOAc 3:1). If the impurity is a baseline spot (polar oligomers) and the main spot is intact, you may repurify.

    • Purification: Dissolve in minimal hot ethanol, treat with activated charcoal to remove colored oxidized species, filter, and recrystallize.

    • Prevention: Flush the vial with Argon after every use.

Q2: I am trying to saponify the ester to get the free acid, but I can't isolate it.

  • Diagnosis: You are likely triggering decarboxylation . The 2-carboxylic acid derivative is inherently unstable because the carboxyl group is required to stabilize the electron-rich 3-amino furan system.

  • Solution: Avoid isolating the free acid. If you need the acid functionality, generate it in situ at low temperatures (0°C) and react immediately (e.g., amide coupling). Do not heat the acidic solution.

Q3: I see a new peak in my HPLC appearing before the main peak.

  • Diagnosis: This is likely Benzofuran-3(2H)-one (3-coumaranone), resulting from hydrolysis and decarboxylation.

  • Verification: Check the UV spectrum. The starting material (amino-ester) has a distinct absorption due to the "push-pull" conjugation (amino donor -> ester acceptor). The degradant (ketone) will lack this specific charge-transfer band.

Q4: Can I use this compound in a Sandmeyer reaction (diazotization)?

  • Guidance: Yes, but the diazonium salt is less stable than typical phenyl diazonium salts.

  • Protocol Adjustment: Maintain temperature strictly below -5°C. The furan ring is electron-rich; higher temperatures will lead to dediazoniation and ring-opening or polymerization.

Part 4: Analytical Methodologies

Standard Purity Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 290 nm (conjugated ester).

  • Expected Retention: The ester is moderately lipophilic. Degradants (ketone, acid) will typically elute earlier (lower LogP).

TLC Visualization
  • Mobile Phase: Hexane : Ethyl Acetate (3:1).

  • Stain:

    • UV (254 nm): Dark spot (Quenching).

    • Ninhydrin: May stain weakly/slowly due to the conjugated nature of the amine.

    • p-Anisaldehyde: Effective for differentiating the ester (often turns distinct color) from the ketone degradant.

References

  • Hydrolysis of Esters and Decarboxylation . Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Stability of 3-Aminobenzofurans . Royal Society of Chemistry (RSC) - Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem Compound Summary: Ethyl 3-aminobenzofuran-2-carboxylate . National Center for Biotechnology Information (2025). PubChem CID 2063537.[1] Available at: [Link]

Sources

troubleshooting peak tailing in HPLC analysis of benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Peak Tailing in HPLC Analysis of Benzofurans

Welcome to the Technical Support Hub. This guide addresses the specific chromatographic challenges of benzofuran derivatives . Benzofurans present a dual challenge: the fused benzene-furan ring system is highly lipophilic (hydrophobic), while many pharmaceutical derivatives (e.g., amiodarone analogs, 2-amino-benzofurans) possess basic nitrogen centers. This combination often leads to "mixed-mode" retention, resulting in severe peak tailing.

PART 1: DIAGNOSTIC TRIAGE

Is your peak actually tailing? Before altering chemistry, quantify the distortion. Visual inspection is unreliable.

Protocol: Calculate the Asymmetry Factor (


) 
Measure peak width at 10% of peak height .[1][2][3]


  • A : Width from leading edge to peak center.

  • B : Width from peak center to trailing edge.


Value
DiagnosisAction Required
0.9 – 1.2 ExcellentNone. System is optimized.
1.2 – 1.5 AcceptableMonitor.[3] Typical for basic benzofurans on older silica.
> 1.5 Critical Tailing Proceed to Troubleshooting Modules below.
< 0.9 FrontingCheck column overload or injection solvent strength.
PART 2: THE MECHANISM (The "Why")

Benzofuran tailing usually stems from two competing mechanisms occurring simultaneously inside your column.

  • Hydrophobic Interaction (Desired): The lipophilic benzofuran core interacts with the C18 ligands.

  • Silanol Interaction (Undesired): The basic nitrogen (if present) or the furan oxygen (weakly) interacts with residual, acidic silanol groups (

    
    ) on the silica surface via ion-exchange or hydrogen bonding.
    

Visualization of the Problem:

BenzofuranInteraction Analyte Benzofuran Analyte (Lipophilic Core + Basic Amine) C18 C18 Ligand (Hydrophobic) Analyte->C18 Primary Retention (Gaussian Peak) Silanol Residual Silanol (Si-O-) (Acidic/Ionic) Analyte->Silanol Secondary Interaction (Peak Tailing) StationaryPhase Silica Support Surface StationaryPhase->C18 StationaryPhase->Silanol

Figure 1: Schematic of "Mixed-Mode" retention causing tailing. The secondary interaction with silanols drags the peak tail.[4]

PART 3: TROUBLESHOOTING MODULES
Module A: Mobile Phase Chemistry (The "Quick Fix")

Issue: The pH is likely close to the pKa of the silanols (approx. 3.5–4.5) or the analyte, maximizing secondary interactions.

Q: My benzofuran has a basic amine side chain. What buffer should I use? A: You must suppress the ionization of the silanols or the analyte.

Option 1: Low pH Suppression (Recommended)

  • Mechanism: At pH < 3.0, surface silanols are protonated (

    
    ) and neutral, preventing ionic attraction to the basic benzofuran.
    
  • Protocol: Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA is a strong ion-pairing agent. It fixes tailing instantly but may suppress signal in LC-MS.

Option 2: High pH Suppression (Advanced)

  • Mechanism: At pH > 10 (if analyte pKa is ~9), the benzofuran amine is deprotonated (neutral). Neutral analytes do not interact with ionic silanols.

  • Warning: Only use "Hybrid" or "High pH Stable" columns (e.g., Waters XBridge, Agilent Poroshell HPH). Standard silica dissolves at pH > 8.

Buffer Selection Guide:

Buffer SystempH RangeBenefit for BenzofuransRisk
0.1% TFA ~2.0Excellent tailing reduction (Ion Pairing).Signal suppression in MS; high background UV <210nm.
0.1% Formic Acid ~2.7Good silanol suppression; MS friendly.May not fully eliminate tailing for strong bases.[5]
10mM Ammonium Bicarb ~10.0Suppresses amine ionization.Destroys standard silica columns.
Phosphate Buffer 2.0 – 7.0Excellent peak shape (non-volatile).Incompatible with LC-MS. Precipitates in high % ACN.
Module B: Column Hardware (The "Root Cause" Fix)

Issue: Older "Type A" silica columns have high metal content and acidic silanols.[5]

Q: I adjusted pH, but


 is still 1.6. Is my column the problem? 
A:  Yes. For benzofurans, the stationary phase architecture is critical.

Step-by-Step Selection Protocol:

  • Check Carbon Load: Benzofurans are hydrophobic. Ensure Carbon Load > 15% to mask the silica surface.

  • Verify End-Capping: Ensure the column is "Double End-Capped." This chemically bonds a small silane to the residual silanols that the large C18 ligands missed.

  • Switch to "Type B" Silica: Use high-purity, low-metal silica (e.g., Luna Omega, Zorbax Eclipse Plus). Metals in silica increase silanol acidity.[5]

Module C: Sample Injection (The "Hidden" Cause)

Issue: The solvent used to dissolve the sample is stronger than the mobile phase.

Q: My peak looks like it has a "shoulder" or tails at the front. Why? A: This is likely "Strong Solvent Effect," not chemical tailing. Benzofurans have low water solubility, so researchers often dissolve them in 100% DMSO or Acetonitrile. When this hits a mobile phase of 90% Water, the analyte precipitates or travels too fast initially.

Experimental Validation:

  • Dilution Test: Dilute your sample 1:10 with the initial mobile phase (e.g., 90% Water / 10% ACN).

  • Re-inject: If the peak symmetry improves drastically, the issue was your diluent, not the column.

PART 4: SYSTEMATIC WORKFLOW

Follow this logic path to resolve the issue efficiently.

TroubleshootingFlow Start Start: Peak Tailing Detected CalcAs Calculate Asymmetry (As) Start->CalcAs Decision1 Is As > 1.5? CalcAs->Decision1 CheckConnect Check Fittings & Tubing (Dead Volume?) Decision1->CheckConnect No (Fronting/Split) CheckSample Check Sample Solvent (Is it stronger than MP?) Decision1->CheckSample Yes (Tailing) Decision2 Is Solvent 100% Organic? CheckSample->Decision2 ActionDilute Dilute Sample with Initial Mobile Phase Decision2->ActionDilute Yes CheckChem Evaluate Chemistry Decision2->CheckChem No ActionAddTFA Add 0.05% TFA or Lower pH to < 3.0 CheckChem->ActionAddTFA FinalCheck Check Column Type (Switch to End-Capped) ActionAddTFA->FinalCheck If Tailing Persists

Figure 2: Logical decision tree for isolating the source of peak distortion.

References
  • McCalley, D. V. (2023). "Understanding and managing peak shapes for basic solutes in reversed-phase liquid chromatography." Chemical Communications, 59, 7887–7899.

  • Cimpan, G., et al. (2000).[6] "Lipophilicity characterization by reversed-phase liquid chromatography of some furan derivatives." Journal of Chromatography A, 869(1-2), 49-55.[6]

  • Phenomenex Technical Guide. (2025). "HPLC Tech Tip: Peak Tailing of Basic Analytes."

  • LCGC Online. (2022). "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online.

  • Waters Corporation. (2021). "Troubleshooting Peak Shape Problems in HPLC."

Sources

Technical Support Center: Process Chemistry for Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-BZ-2024-001 Topic: Scale-Up Protocols & Troubleshooting for C3-Functionalized Benzofurans Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary & Workflow Visualization

User Query: "How do I scale up the synthesis of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate without compromising yield or purity?"

Specialist Response: Direct aminomethylation of the benzofuran core is rarely scalable due to regioselectivity issues. The industry-standard protocol relies on a three-stage linear synthesis:

  • Cyclization: Construction of the Ethyl 3-methyl-1-benzofuran-2-carboxylate scaffold.

  • Functionalization: Radical bromination to the 3-bromomethyl intermediate.

  • Amination: Nucleophilic substitution via the Delépine Reaction (preferred over Gabriel synthesis for safety and atom economy).

Master Process Map

The following diagram outlines the critical path and decision nodes for the synthesis.

BenzofuranSynthesis Start Salicylaldehyde + Ethyl Chloroacetoacetate Step1 Step 1: Cyclization (Rap-Stoermer/Feist-Benary) Start->Step1 K2CO3, Acetone Reflux Inter1 Ethyl 3-methyl-1- benzofuran-2-carboxylate Step1->Inter1 Yield >80% Step2 Step 2: Radical Bromination (NBS, AIBN) Inter1->Step2 CCl4 or PhCF3 Reflux Inter2 Ethyl 3-(bromomethyl)- 1-benzofuran-2-carboxylate (Lachrymator!) Step2->Inter2 Control Exotherm Step3 Step 3: Delépine Reaction (HMTA, then HCl/EtOH) Inter2->Step3 SN2 Substitution Final Target Product: Ethyl 3-(aminomethyl)-1- benzofuran-2-carboxylate HCl Step3->Final Acid Hydrolysis

Figure 1: Linear synthetic pathway for the target molecule, highlighting the critical bromomethyl intermediate.

Knowledge Base: Step-by-Step Troubleshooting

Module 1: The Cyclization (Ring Formation)

Objective: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate. Reagents: Salicylaldehyde, Ethyl chloroacetoacetate, Potassium Carbonate (


).
Common IssueRoot CauseTroubleshooting Protocol
Low Yield / Tarring Uncontrolled exotherm during aldol condensation.Protocol: Do not add all reagents at once. Add the Ethyl chloroacetoacetate dropwise to the Salicylaldehyde/Base mixture at 0°C, then slowly warm to reflux.
Incomplete Reaction Base particle size is too large (surface area limitation).Protocol: Use finely milled anhydrous

. If reaction stalls, add a catalytic amount of Sodium Iodide (Finkelstein condition) to accelerate the alkylation.
Saponification Presence of water in solvent.[1]Protocol: Use dry acetone or acetonitrile. Avoid ethanol if using alkoxide bases to prevent transesterification.

Expert Insight: While sodium ethoxide (NaOEt) is a classic base for this,


 in acetone is milder and reduces the risk of opening the lactone/ester intermediates or causing polymerization [1].
Module 2: Radical Bromination (The Critical Step)

Objective: Conversion of C3-Methyl to C3-Bromomethyl. Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), Solvent (


 or Trifluorotoluene).

WARNING: The product, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, is a potent lachrymator (tear gas). All operations must occur in a high-efficiency fume hood.

Troubleshooting Guide: The "Black Tar" vs. "No Reaction" Dilemma

Q: "I added NBS and AIBN, but the reaction hasn't started after 2 hours."

  • Diagnosis: Oxygen inhibition or old initiator.

  • Fix: Radical reactions require an induction period. Degas your solvent (sparge with

    
     for 20 mins) to remove oxygen. If using AIBN, ensure it hasn't decomposed; recrystallize it from methanol if it's yellow/brown.
    
  • Initiation Trick: Shine a 300W tungsten lamp on the flask to photo-initiate the radical chain if thermal initiation fails [2].

Q: "I have a mixture of starting material (SM), product, and dibromo-impurity."

  • Diagnosis: The Wohl-Ziegler reaction kinetics. Once the mono-bromo product forms, it is slightly more reactive than the SM.

  • Fix:

    • Stoichiometry: Use a slight deficit of NBS (0.95 eq) to leave some SM unreacted, which is easier to separate than the dibromo impurity.

    • Concentration: Run the reaction more dilute (0.1 M) to minimize bimolecular side reactions.

    • Monitoring: Stop the reaction at 90% conversion. Do not chase 100%.

Module 3: Amination via Delépine Reaction

Objective: Substitution of Bromine with Amine.[2] Reagents: Hexamethylenetetramine (HMTA), Ethanol, conc. HCl.

Why not Ammonia? Direct reaction with ammonia leads to secondary and tertiary amines (over-alkylation). Why not Gabriel? Hydrazine workup is hazardous at scale; HMTA is cheap and water-soluble.

Protocol for Scale-Up
  • Salt Formation: Dissolve the bromomethyl intermediate in Chloroform or Ethyl Acetate. Add 1.05 eq of HMTA. Stir at RT. The quaternary ammonium salt will precipitate out (usually white crystals).

    • Checkpoint: Filter this salt. This purifies the compound from any non-ionic impurities carried over from Step 2.

  • Hydrolysis: Suspend the salt in Ethanol. Add concentrated HCl (3-4 eq). Heat to reflux for 2-4 hours.

    • Mechanism:[2][3][4][5][6] The HMTA breaks down into formaldehyde (trapped as acetal) and ammonium chloride, releasing the primary amine [3].[3]

Q: "My ester disappeared (hydrolyzed) during the amine release."

  • Diagnosis: Aqueous acid hydrolysis of the ester group at C2.

  • Fix: Use Ethanolic HCl (anhydrous if possible) rather than aqueous HCl. If water is required to dissolve the salt, keep the temperature lower (50°C) and extend reaction time, or use a biphasic system.

Stability & Storage Data

The stability of the final product depends heavily on its salt form.

ParameterFree Base (Amine)Hydrochloride Salt (HCl)
Physical State Yellow/Brown Oil or Low-melting solidWhite/Off-white Crystalline Solid
Shelf Life < 1 Week (at RT)> 1 Year (Desiccated)
Reactivity High Risk: Can undergo intermolecular aminolysis (dimerization) or oxidation.Stable: Protonation of the amine prevents nucleophilic attack on the ester.
Storage -20°C, under ArgonRT or 4°C, Desiccator

Critical Note: Do not store the free base. Isolate the product directly as the Hydrochloride salt. If you must use the free base, generate it in situ by treating the salt with mild base (


) immediately before the next step.

References

  • Benzofuran Cyclization: "Synthesis of ethyl benzofuran-2-carboxylate." PrepChem. Available at: [Link]

  • NBS Bromination: "N-Bromosuccinimide (NBS) - Organic Chemistry Portal." Organic Chemistry Portal. Available at: [Link]

  • Product Data: "Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride - PubChem."[7] PubChem. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged heterocyclic motif with a remarkable spectrum of biological activities.[1][2][3] This guide provides an in-depth comparison of the biological activities of substituted benzofurans, supported by experimental data and detailed protocols. We will explore how the strategic placement of various substituents on the benzofuran core can profoundly influence its therapeutic potential, offering insights into structure-activity relationships (SAR) for key biological targets.

The versatility of the benzofuran nucleus, a fusion of a benzene and a furan ring, makes it a cornerstone in medicinal chemistry.[1][2] Nature itself provides numerous examples of benzofuran-containing compounds with significant physiological effects. Synthetic chemists have further expanded this chemical space, generating a vast library of derivatives with activities spanning from anticancer and antimicrobial to anti-inflammatory and antioxidant.[1][4][5][6] This guide will dissect these activities, providing a comparative framework to inform rational drug design and development.

The Influence of Substitution on Biological Activity: A Comparative Analysis

The biological profile of a benzofuran derivative is intricately linked to the nature and position of its substituents. Understanding these structure-activity relationships is paramount for optimizing potency and selectivity.

Anticancer Activity

Benzofuran derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic effects against a range of cancer cell lines.[1][2][6][7][8][9][10] The anticancer potency is often dictated by the substituents at the C-2, C-3, C-5, and C-6 positions.

Key Structure-Activity Relationship Insights:

  • Position C-2: Substitution at the C-2 position is frequently crucial for cytotoxic activity.[1] Incorporating ester or various heterocyclic rings at this position has been shown to enhance anticancer effects.[1] For instance, 2-arylbenzofurans have demonstrated significant bioactivities, including anticancer properties. The introduction of a 3,4,5-trimethoxybenzoyl group at C-2 has been highlighted as a key determinant of antiproliferative activity.[11]

  • Position C-3: The C-3 position also plays a vital role. For example, a bromine atom attached to a methyl group at the C-3 position resulted in a compound with remarkable cytotoxic activity against leukemia cells.[1]

  • Halogenation: The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring has consistently led to a significant increase in anticancer activities.[1]

  • Hybrid Molecules: Hybrid molecules, where the benzofuran scaffold is coupled with other pharmacologically active moieties like chalcones, triazoles, piperazines, and imidazoles, have emerged as potent cytotoxic agents.[1][5] This synergistic approach can lead to compounds with enhanced efficacy.[1]

  • Methoxy and Amino Groups: The position of methoxy and amino groups on the benzofuran ring can significantly impact antiproliferative activity. Studies have shown that compounds with a methoxy group at either the C-5 or C-6 position exhibited the highest activity, while substitution at C-4 or C-7 resulted in lower potency.[11]

Table 1: Comparative Anticancer Activity of Substituted Benzofurans

Substituent/PositionCancer Cell Line(s)Observed ActivityReference(s)
3-Bromomethyl at C-3K562, HL60 (Leukemia)IC50 = 5 µM and 0.1 µM, respectively[1]
2-ArylVariousSignificant bioactivities
HalogenationVariousIncreased anticancer activity[1]
Hybrid with PiperazineA549 (Lung), SGC7901 (Gastric)IC50 = 0.12 µM and 2.75 µM, respectively[5]
6-Methoxy, 3-MethylVarious2-4 times more potent than unsubstituted analog[11]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted benzofurans have demonstrated significant potential as antibacterial and antifungal compounds.[3][4][12][13][14]

Key Structure-Activity Relationship Insights:

  • General Trends: The antimicrobial activity of benzofuran derivatives appears to be more dependent on the substitution at the furan ring than the benzene moiety.[14]

  • Position C-2 and C-5: The introduction of substituents at the 2-position phenyl group and the 5-position hydroxyl, halogen, and amino groups is closely related to the antibacterial activity.[6]

  • Hybridization with Other Heterocycles: Incorporating other heterocyclic rings, such as pyrazoline and thiazole, can significantly enhance antimicrobial potency.[14] For example, a 1-(thiazol-2-yl)pyrazoline derivative of benzofuran showed excellent activity against Gram-negative bacteria.[3][14]

  • Halogenation: As with anticancer activity, halogen substituents, particularly at the para position of an aryl ring attached to the benzofuran scaffold, can increase antimicrobial efficacy.[14] Compounds with two bromo substituents on C-5 of the benzofuran and C-4 of a phenyl ring exhibited excellent antibacterial activity.[14]

Table 2: Comparative Antimicrobial Activity of Substituted Benzofurans

Substituent/PositionMicrobial Strain(s)Observed ActivityReference(s)
Hybrid with 1-(thiazol-2-yl)pyrazolineGram-negative bacteriaExcellent activity (Inhibitory zone 25 mm)[3][14]
Hybrid with p-chloro/p-fluoro anilines on pyrazole ringP. aeruginosa, E. coliExcellent activity (MIC 0.5-1 µg/mL)[14]
Bromo at C-5 and C-4 of phenyl ringVarious bacteria and fungiExcellent activity (MIC 29.76–31.96 µmol L−1)[14]
6-(ω-Bromoacetyl)-2,3-diphenyl-5-methoxybenzofuran derivativesVarious bacteriaActive antimicrobial agents[12]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties, with several compounds showing promising activity.[4][5][15][16]

Key Structure-Activity Relationship Insights:

  • Hybridization: Similar to other biological activities, creating hybrid molecules by incorporating moieties like piperazine, oxadiazole, and pyrazole can lead to potent anti-inflammatory agents.[4][5][15]

  • Substituents on Piperazine Ring: For benzofuran-piperazine hybrids, the substituents on the piperazine ring have a noticeable influence on anti-inflammatory activity.[5]

  • Mechanism of Action: Some benzofuran derivatives exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and down-regulating the expression of pro-inflammatory factors like COX-2, TNF-α, and IL-6.[15] Their mechanism may involve the NF-κB and MAPK signaling pathways.[15]

Table 3: Comparative Anti-inflammatory Activity of Substituted Benzofurans

Substituent/PositionIn Vitro/In Vivo ModelObserved ActivityReference(s)
Benzofuran-piperazine hybrid (compound 16)LPS-stimulated RAW-264.7 macrophagesIC50 = 5.28 µM for NO inhibition[5]
Benzofuran pyrazoline derivativesCarrageenan-induced paw edemaConsiderable inhibition of edema[4]
Benzofuran derivatives with oxadiazoleNot specifiedSignificant anti-inflammatory activity[4]
Piperazine/benzofuran hybrid (compound 5d)LPS-stimulated RAW-264.7 macrophagesIC50 = 52.23 µM for NO inhibition[15]
Antioxidant Activity

Oxidative stress is implicated in numerous diseases. Benzofuran derivatives have been shown to possess antioxidant properties, acting as free radical scavengers.[6][17][18]

Key Structure-Activity Relationship Insights:

  • Transformation from Chroman to Benzofuran: It has been reported that the transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can increase antioxidant activity.[17]

  • Benzofuran Esters and Carboxamides: Benzofuran esters and carboxamide derivatives have been identified as having significant free radical scavenging activity.[6]

  • Substituent Effects: The antioxidant activity is influenced by the nature and position of substituents on the benzofuran ring. For example, a 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative showed moderate to appreciable antioxidant activity.[6]

Table 4: Comparative Antioxidant Activity of Substituted Benzofurans

Substituent/PositionAssayObserved ActivityReference(s)
Benzofuran ester (compound 64)DPPH free radical scavengingHighest free radical scavenging activity in its series[6]
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamideDPPH radical formation23.5% inhibition at 100 µM[6]
1,3-benzofuran derivativesNot specifiedEC50 values of 8.27-10.59 mM[6]
5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acidNot specifiedBetter antioxidant activity than Trolox C[17]

Experimental Protocols for Evaluating Biological Activity

To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the key biological activities of substituted benzofurans.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][19]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted benzofuran compounds in culture medium. Add the compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

MTT_Assay A Seed Cancer Cells in 96-well plate B Add Substituted Benzofuran Compounds A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for assessing anticancer activity using the MTT assay.

Protocol 2: Antimicrobial Activity - Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22]

Principle: The lowest concentration of the test compound that prevents visible growth of a microorganism in a liquid broth medium is determined.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the substituted benzofuran compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).[21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[21]

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a standard antibiotic/antifungal control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Diagram: Broth Microdilution Workflow

Broth_Microdilution cluster_plate 96-Well Plate A Serial Dilution of Benzofuran Compound B Addition of Microbial Inoculum A->B Inoculate C Incubation B->C D Visual Inspection for Growth C->D End Determine MIC D->End Start Start Start->A

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[4][16][23][24]

Principle: Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the substituted benzofuran compound orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Diagram: Carrageenan-Induced Paw Edema Workflow

Paw_Edema A Administer Benzofuran Compound to Rats B Inject Carrageenan into Paw A->B C Measure Paw Volume (0-4 hours) B->C D Calculate % Inhibition of Edema C->D

Caption: In vivo screening for anti-inflammatory activity.

Protocol 4: Antioxidant Activity - DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method for evaluating the antioxidant capacity of a compound.[6]

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced to a yellow-colored compound. The decrease in absorbance is proportional to the antioxidant activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare different concentrations of the substituted benzofuran compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank (methanol) and a positive control (e.g., ascorbic acid) should be included.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Diagram: DPPH Assay Workflow

DPPH_Assay A Prepare Benzofuran Compound Solutions B Mix with DPPH Solution A->B C Incubate in Dark B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging Activity D->E

Caption: In vitro antioxidant activity assessment using the DPPH assay.

Conclusion

Substituted benzofurans represent a highly versatile and promising class of compounds in drug discovery. This guide has provided a comparative overview of their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, emphasizing the critical role of structure-activity relationships in modulating their biological effects. The detailed experimental protocols offer a practical framework for researchers to reliably evaluate the potential of novel benzofuran derivatives. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the rational design of substituted benzofurans will undoubtedly lead to the development of novel and effective therapeutic agents for a wide range of diseases.

References

  • Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massri, K. F., & Al-Ghamdi, A. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massri, K. F., & Al-Ghamdi, A. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, 35566194. [Link]

  • Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(8), e28998. [Link]

  • Kumar, A., & Kumar, R. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Research & Reviews: Journal of Chemistry, 5(3), 1-6. [Link]

  • El-Sawy, A. A., Bassyouni, F. A., & Abu-Bakr, S. H. (1997). Synthesis and evaluation of some new substituted benzofuran derivatives as potentially active antimicrobial agents. Bollettino chimico farmaceutico, 136(3), 262–265. [Link]

  • Sato, D., et al. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 44(10), 1475-1486. [Link]

  • Sreevidya, V. G., & Kumar, S. V. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 115-122. [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. RSC Advances, 13(28), 19163-19181. [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 21(12), 1684. [Link]

  • Sato, D., et al. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed, 34629472. [Link]

  • Asghari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(2), 139-150. [Link]

  • Yakan, H., et al. (2018). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Journal of Chemistry, 2018, 8547083. [Link]

  • El-Sayed, R. K., & Al-Zahrani, A. A. (2015). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Organic Chemistry, 5(2), 103-109. [Link]

  • Nabi, K. S., & Khan, M. S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Drug Development Research, 80(1), 23-34. [Link]

  • Kulkarni, M. V., et al. (2010). New benzofuran derivatives as an antioxidant agent. Journal of Young Pharmacists, 2(1), 43-47. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods. Ijisrt.com. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29334-29353. [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5). [Link]

  • Singh, P., et al. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 4323-4335. [Link]

  • Atamanyuk, D., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(5), 6331-6338. [Link]

  • Kulkarni, M. V., et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Young Pharmacists, 2(1), 43–47. [Link]

  • Li, X., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 28(4), 1699. [Link]

  • Kumar, A., et al. (2023). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Journal of the Serbian Chemical Society, 88(3), 269-282. [Link]

  • El-Gamal, M. I., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6511. [Link]

  • Sangeetha, R., & Sekar, M. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 9(4), 773-779. [Link]

  • Khan, S., & Asiri, A. M. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(1), 513-531. [Link]

  • Chen, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 11(8), 674. [Link]

  • Gupta, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(17), 4267. [Link]

  • Ríos, J. L., & Recio, M. C. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Plants, 11(23), 3329. [Link]

  • ResearchGate. (n.d.). table 3 : % antioxidant activity of the compounds. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]

  • Department of Pharmacology. (n.d.). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. [Link]

  • Gu, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 222, 113501. [Link]

  • ResearchGate. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]

  • ResearchGate. (2015). (PDF) Synthesis and biological evaluation of new benzofuran carboxamide derivatives. [Link]

  • ResearchGate. (2025). Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives | Request PDF. [Link]

  • Hu, Z. F., et al. (2011). Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. Fitoterapia, 82(2), 190-192. [Link]

  • Swingle, K. F., & Shideman, F. E. (1972). Antiinflammatory activity: evaluation of a new screening procedure. Journal of Pharmacology and Experimental Therapeutics, 183(2), 226-234. [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • MDPI. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. [Link]

  • ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Springer Nature Experiments. (n.d.). Antimicrobial Assay. [Link]

Sources

A Comparative Guide to Elucidating the Mechanism of Action of Ethyl 3-aminobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] While the specific molecular target of Ethyl 3-aminobenzofuran-2-carboxylate is not yet fully elucidated, the activities of structurally related compounds provide a logical starting point for investigation. This guide will explore these potential mechanisms and provide the tools to systematically validate them.

Part 1: Hypothesized Mechanisms of Action

Based on extensive literature review of benzofuran derivatives, we can postulate several primary mechanisms of action for Ethyl 3-aminobenzofuran-2-carboxylate. These hypotheses form the basis of our validation workflow.

Inhibition of Protein Kinases

Numerous benzofuran-containing molecules have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology.[5][6][7][8]

  • Cyclin-Dependent Kinase 2 (CDK2): Certain 3-(piperazinylmethyl)benzofuran derivatives have demonstrated potent type II inhibitory activity against CDK2, a key regulator of the cell cycle.[6][7] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

  • Aurora B Kinase: A benzofuran derivative, compound S6, was identified as a novel inhibitor of Aurora B kinase, a crucial protein in mitosis.[8] Its inhibition can disrupt cell division and induce apoptosis in cancer cells.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Some benzofuran derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[5]

Modulation of Inflammatory Pathways

The anti-inflammatory properties of many benzofuran derivatives suggest a potential interaction with key enzymes and signaling pathways involved in inflammation.[1][9][10][11][12][13][14]

  • Cyclooxygenase (COX) Inhibition: Several benzofuran analogs have been developed as selective inhibitors of COX-1 and/or COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[1][9][11]

  • 5-Lipoxygenase (5-LOX) Inhibition: Some benzofuran derivatives have been shown to inhibit 5-LOX, an enzyme involved in the production of leukotrienes, another class of inflammatory mediators.[1][10][12]

  • NF-κB and MAPK Signaling Pathways: Recent studies have indicated that some benzofuran hybrids can exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.[13][14]

Part 2: Experimental Validation Workflow

A multi-faceted approach is essential to validate the hypothesized mechanisms of action. This workflow integrates biochemical, cellular, and biophysical assays to provide a comprehensive understanding of the compound's activity.

Initial Target Screening

A broad initial screening is crucial to narrow down the potential targets of Ethyl 3-aminobenzofuran-2-carboxylate.

Experimental Protocol: Kinase Panel Screening
  • Objective: To identify potential kinase targets from a large panel of kinases.

  • Methodology:

    • Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™).

    • Prepare a stock solution of Ethyl 3-aminobenzofuran-2-carboxylate in DMSO.

    • Submit the compound for screening at a fixed concentration (e.g., 10 µM) against the kinase panel. .

    • The assay typically measures the remaining kinase activity in the presence of the compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase.

    • Identify "hits" as kinases with significant inhibition (e.g., >50% at 10 µM).

In Vitro Enzymatic Assays

Once potential targets are identified, dose-response studies are necessary to determine the potency of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK2)
  • Objective: To determine the IC₅₀ value of Ethyl 3-aminobenzofuran-2-carboxylate against a specific kinase.

  • Methodology:

    • Use a purified, recombinant kinase (e.g., CDK2/Cyclin E).

    • Prepare a serial dilution of Ethyl 3-aminobenzofuran-2-carboxylate.

    • Incubate the kinase with the compound and a suitable substrate (e.g., histone H1) and ATP.

    • Measure kinase activity using a detection method such as ADP-Glo™ (Promega) which quantifies the amount of ADP produced.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Experimental Protocol: COX/5-LOX Inhibition Assays
  • Objective: To determine the IC₅₀ values for COX-1, COX-2, and 5-LOX.

  • Methodology:

    • COX Inhibition: Use commercially available COX-1 and COX-2 inhibitor screening assay kits (e.g., from Cayman Chemical). These assays typically measure the peroxidase activity of COX.

    • 5-LOX Inhibition: Use a 5-LOX inhibitor screening assay kit (e.g., from Cayman Chemical) which measures the production of leukotrienes from arachidonic acid.

    • Perform dose-response experiments as described for the kinase inhibition assay.

  • Data Analysis:

    • Calculate IC₅₀ values for each enzyme to determine potency and selectivity.

Cellular Assays

Cell-based assays are critical to confirm that the compound's activity observed in biochemical assays translates to a cellular context.

Experimental Protocol: Cell Proliferation and Viability Assay
  • Objective: To assess the cytotoxic or anti-proliferative effects of the compound on relevant cancer cell lines.

  • Methodology:

    • Select cell lines based on the hypothesized target (e.g., MCF-7 breast cancer cells for CDK2, HUVEC for angiogenesis).

    • Plate cells in 96-well plates and treat with a serial dilution of Ethyl 3-aminobenzofuran-2-carboxylate for 24-72 hours.

    • Measure cell viability using an MTS or MTT assay.

  • Data Analysis:

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Experimental Protocol: Western Blot Analysis for Pathway Modulation
  • Objective: To determine if the compound modulates the phosphorylation status of key proteins in a signaling pathway.

  • Methodology:

    • Treat cells with the compound for a specified time.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-Rb for CDK2 activity, phospho-p65 for NF-κB activity).

  • Data Analysis:

    • Quantify band intensities to determine the effect of the compound on protein phosphorylation.

Biophysical Assays for Target Engagement

Biophysical assays can provide direct evidence of the compound binding to its target protein.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Objective: To confirm direct binding of the compound to the target protein and determine the binding affinity (Kd).

  • Methodology:

    • Titrate a solution of Ethyl 3-aminobenzofuran-2-carboxylate into a solution of the purified target protein in the calorimeter cell.

    • Measure the heat changes upon binding.

  • Data Analysis:

    • Analyze the data to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Part 3: Comparative Analysis with Alternative Compounds

To provide a comprehensive evaluation, the performance of Ethyl 3-aminobenzofuran-2-carboxylate should be benchmarked against established compounds with known mechanisms of action.

Hypothesized Target Alternative Compound Mechanism of Action Key Comparative Assays
CDK2 Milciclib (PHA-848125) Potent inhibitor of multiple CDKs, including CDK2.In vitro CDK2 kinase assay, Cell cycle analysis in cancer cell lines.
Aurora B Kinase Barasertib (AZD1152) Highly selective inhibitor of Aurora B kinase.In vitro Aurora B kinase assay, Analysis of polyploidy in cancer cells.
COX-2 Celecoxib Selective COX-2 inhibitor.In vitro COX-1/COX-2 inhibition assays, Prostaglandin E2 production assay in cells.
NF-κB Pathway Bay 11-7082 Inhibitor of IκB-α phosphorylation.Western blot for phospho-p65, NF-κB reporter gene assay.

Part 4: Visualizing the Workflow and Pathways

Workflow for Mechanism of Action Validation

MOA_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_comparison Comparative Analysis H1 Kinase Inhibition (CDK2, Aurora B, VEGFR-2) Screening Initial Target Screening (Kinase Panel) H1->Screening H2 Inflammatory Pathway Modulation (COX, 5-LOX, NF-κB, MAPK) H2->Screening Biochemical In Vitro Enzymatic Assays (IC50 Determination) Screening->Biochemical Identified Hits Cellular Cell-Based Assays (Proliferation, Western Blot) Biochemical->Cellular Potent Inhibition Alternatives Benchmark Against Alternative Compounds Biochemical->Alternatives Biophysical Target Engagement (ITC, SPR) Cellular->Biophysical Cellular Activity Cellular->Alternatives Conclusion Mechanism of Action Elucidation Biophysical->Conclusion Direct Binding Confirmed Alternatives->Conclusion

Caption: A stepwise workflow for the validation of Ethyl 3-aminobenzofuran-2-carboxylate's mechanism of action.

Potential Signaling Pathway: Kinase Inhibition Leading to Apoptosis

Kinase_Inhibition_Pathway Compound Ethyl 3-aminobenzofuran- 2-carboxylate Kinase Protein Kinase (e.g., CDK2, Aurora B) Compound->Kinase Inhibition Substrate Downstream Substrate (e.g., Rb, Histone H3) Kinase->Substrate Phosphorylation CellCycle Cell Cycle Progression Substrate->CellCycle Regulation Apoptosis Apoptosis CellCycle->Apoptosis Dysregulation leads to

Sources

Comparative Guide: Structure-Activity Relationship of 3-Substituted Benzofuran-2-Carboxylic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the pharmacological potential of 3-substituted benzofuran-2-carboxylic esters , a privileged scaffold in medicinal chemistry. Unlike their unsubstituted counterparts, derivatives functionalized at the C3 position exhibit significantly enhanced potency against resistant cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.

This analysis compares these ligands against:

  • Unsubstituted Benzofurans: To isolate the pharmacophoric contribution of the C3-substituent.

  • Standard of Care (SoC): Doxorubicin (anticancer) and Ciprofloxacin (antimicrobial) to benchmark efficacy.

  • Bioisosteres: Indole-based analogs to evaluate the oxygen-vs-nitrogen heteroatom effect.

Part 1: Chemical Architecture & SAR Logic

The benzofuran-2-carboxylic ester core serves as a rigid lipophilic platform. The biological activity is strictly governed by the electronic and steric environment at three critical zones: the C2-ester moiety , the C3-substituent , and the Benzene ring (C4-C7) .

SAR Decision Matrix

The following Graphviz diagram visualizes the structure-activity logic derived from recent high-impact studies.

SAR_Logic Benzofuran Benzofuran-2-Carboxylic Ester (Core Scaffold) Zone_C2 Zone 1: C2-Ester (H-Bond Acceptor) Benzofuran->Zone_C2 Zone_C3 Zone 2: C3-Position (Critical Pharmacophore) Benzofuran->Zone_C3 Zone_Ring Zone 3: Benzene Ring (C4-C7 Lipophilicity) Benzofuran->Zone_Ring Activity_AntiCancer Anticancer Potency (Tubulin Inhibition) Zone_C2->Activity_AntiCancer Bioisosteric replacement (Amide > Ester for stability) Zone_C3->Activity_AntiCancer Bulky/Heterocyclic groups (e.g., Triazole, Indole) increase affinity Mod_C3_Sulfur C3-Sulfur/Thioethers (Ischemic protection) Zone_C3->Mod_C3_Sulfur Activity_AntiMicrobial Antimicrobial Activity (Membrane Disruption) Zone_Ring->Activity_AntiMicrobial Halogenation (Cl, Br) increases lipophilicity & penetration

Figure 1: SAR Map illustrating the functional zones of the benzofuran scaffold. The C3 position is the primary driver for target specificity.

Part 2: Comparative Performance Analysis

Comparison 1: Efficacy vs. Standard of Care (Anticancer)

Objective: Determine if 3-substituted benzofurans offer superior IC50 values compared to Doxorubicin in human cancer cell lines.

Experimental Context: Data is aggregated from studies evaluating tubulin polymerization inhibition.[1][2] The 3-substituted derivatives (specifically those bearing a 3,4,5-trimethoxyphenyl moiety or a 1,2,3-triazole linker) mimic the pharmacophore of Colchicine and Combretastatin A-4.

Compound ClassCell LineTarget MechanismIC50 (µM)Relative Potency vs. Doxorubicin
Doxorubicin (Control) MCF-7 (Breast)DNA Intercalation1.13 - 2.36 1.0x (Baseline)
3-Substituted Benzofuran (Compound 6a) MCF-7Tubulin Polymerization0.87 ± 0.05 1.3x - 2.7x Potency
Unsubstituted BenzofuranMCF-7Non-specific> 50.0Inactive
3-Substituted Benzofuran (Compound 44b) MDA-MB-231Cell Cycle Arrest (G2/M)2.52 ~0.9x (Comparable)

Insight: The introduction of a substituent at C3 (particularly aryl-linked moieties) transforms an inactive scaffold into a nanomolar-range inhibitor. The 3-substituted variants often exhibit lower toxicity to normal cells (HUVEC) compared to Doxorubicin.

Comparison 2: Benzofuran vs. Indole (Bioisostere Analysis)

Objective: Evaluate the impact of the heteroatom (Oxygen vs. Nitrogen) on biological activity.

  • Benzofuran (Oxygen): Higher lipophilicity (LogP), better membrane permeability, but lacks the H-bond donor capability of the indole N-H.

  • Indole (Nitrogen): Stronger H-bonding potential.

Findings:

  • Tubulin Binding: Benzofuran derivatives often show higher binding affinity to the Colchicine binding site on tubulin compared to their indole analogues due to the specific hydrophobic pocket requirements where the oxygen atom acts as a weak H-bond acceptor without the steric penalty of the N-H group.

  • Metabolic Stability: Benzofuran esters are generally more resistant to oxidative metabolism than the electron-rich indole ring, providing a longer half-life in microsomal stability assays.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Substituted Benzofuran-2-Carboxylic Esters

Methodology: The Rap-Stoermer reaction is the industry standard for generating this scaffold efficiently.

Reagents:

  • Salicylaldehyde derivative (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium carbonate (

    
    , anhydrous)
    
  • Acetonitrile (ACN) or DMF

  • Catalyst: Tetrabutylammonium iodide (TBAI)

Step-by-Step Workflow:

  • Activation: Dissolve substituted salicylaldehyde in dry ACN. Add

    
     and stir at room temperature for 30 mins to generate the phenoxide anion.
    
  • Alkylation: Dropwise add ethyl bromoacetate. Add catalytic TBAI (5 mol%).

  • Cyclization: Reflux the mixture at 80°C for 4-6 hours. The intramolecular aldol condensation followed by dehydration occurs in situ.

  • Work-up: Cool to RT, filter off inorganic salts. Evaporate solvent.

  • Purification: Recrystallize from ethanol/water (ratio 8:2) to yield the ethyl benzofuran-2-carboxylate.[3]

  • C3-Functionalization:

    • For C3-Formylation: Vilsmeier-Haack reaction (

      
      /DMF).
      
    • For C3-Halogenation:

      
       in acetic acid.
      
Protocol B: Tubulin Polymerization Assay (Mechanism Validation)

Objective: Verify that the antiproliferative activity is due to tubulin inhibition.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

  • Incubation: Incubate purified tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.
    
  • Treatment: Add test compound (benzofuran derivative) at 5 µM. Use Paclitaxel (stabilizer) and Vinblastine (destabilizer) as controls.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 420 nm) at 37°C for 60 minutes.

  • Data Analysis: A decrease in fluorescence Vmax compared to vehicle control indicates inhibition of polymerization.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the pathway by which 3-substituted benzofurans induce apoptosis in cancer cells.

MOA_Pathway Compound 3-Substituted Benzofuran (Ligand) Target Tubulin (Colchicine Binding Site) Compound->Target Binds with high affinity Event1 Inhibition of Microtubule Assembly Target->Event1 Prevents polymerization Event3 Mitotic Spindle Disruption Event1->Event3 Event2 G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis (Cell Death) Event2->Apoptosis Caspase-3 Activation Event3->Event2

Figure 2: Signaling cascade triggered by benzofuran derivatives leading to apoptotic cell death.

References

  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2010).[4]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: Cancers (Basel) (2022).

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2015).[5]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Source: Molecules (2010).[6]

  • Anticancer therapeutic potential of benzofuran scaffolds. Source: RSC Advances (2023).

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate. As a Senior Application Scientist, my objective is to equip you with the necessary information to manage this chemical waste stream effectively, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards.

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate may not always be readily available, data from structurally similar compounds, such as other benzofuran derivatives and aminocarboxylate esters, can provide valuable insights.

Key Potential Hazards:

  • Skin and Eye Irritation: Many benzofuran derivatives can cause skin and eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]

  • Acute Toxicity (Oral): Some aminobenzofuran derivatives are classified as acutely toxic if swallowed.[3][4]

  • Aquatic Toxicity: Certain benzofuran compounds are harmful to aquatic life.[1][5]

Based on available data for similar compounds, Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate should be treated as a hazardous waste until a formal hazardous waste determination by trained professionals proves otherwise.[6][7]

Regulatory Framework: The disposal of this chemical falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10] All procedures must comply with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[11]

Personal Protective Equipment (PPE)

Prior to handling Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate for disposal, the following minimum PPE must be worn to mitigate exposure risks:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.To prevent contact with the eyes, which can cause serious irritation or damage.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To protect the skin from potential irritation.[1]
Body Protection A standard laboratory coat.To prevent contamination of personal clothing.
Respiratory A dust mask (e.g., N95) should be used if handling the solid form to avoid inhalation.[3]To prevent respiratory tract irritation from airborne particles.[1]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.

Step-by-Step Collection Procedure:

  • Waste Determination: All unused, expired, or contaminated Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate, including any grossly contaminated items (e.g., weigh boats, pipette tips), must be disposed of as hazardous waste.[7]

  • Container Selection:

    • Solid Waste: Collect in a designated, leak-proof, and sealable container clearly labeled for solid hazardous waste.[1]

    • Liquid Waste (if in solution): Collect in a compatible, shatter-resistant, and sealable container labeled for liquid hazardous waste.[1] Ensure the container material is compatible with the solvent used.

  • Labeling: The waste container must be immediately labeled with the words "Hazardous Waste," the full chemical name "Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate," and an indication of the primary hazards (e.g., "Irritant," "Acutely Toxic").[12][13] The date of initial waste accumulation should also be clearly marked.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA within the laboratory, near the point of generation, and under the control of the laboratory personnel.[12]

    • Ensure secondary containment is used for liquid waste containers to prevent the spread of potential spills.[7]

    • Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[7]

  • Container Management: Keep the waste container closed at all times except when adding waste.[12] Do not leave funnels in the container.[12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Start Waste Generated (Solid or Liquid) Waste_ID Identify as Hazardous Waste: Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate Start->Waste_ID Step 1 PPE Don Appropriate PPE Waste_ID->PPE Step 2 Segregation Segregate Waste Stream (Solid vs. Liquid) PPE->Segregation Step 3 Solid_Container Collect in Labeled Solid Waste Container Segregation->Solid_Container Solid Liquid_Container Collect in Labeled Liquid Waste Container Segregation->Liquid_Container Liquid SAA_Storage Store in Designated SAA with Secondary Containment Solid_Container->SAA_Storage Liquid_Container->SAA_Storage Inspect Weekly Inspection of Container SAA_Storage->Inspect Ongoing Full_Container Container is Full or Waste Pickup Scheduled Inspect->Full_Container Full_Container->SAA_Storage No EHS_Contact Contact Environmental Health & Safety (EHS) for Pickup Full_Container->EHS_Contact Yes End Proper Disposal by Licensed Waste Contractor EHS_Contact->End

Caption: Disposal workflow for Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Do not attempt to clean up a spill without wearing the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • Solid Spill: Carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container.[1]

    • Liquid Spill: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Collect the absorbent material and place it in a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) office immediately.[1]

Personnel Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If they feel unwell, seek medical advice/attention.[14]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.[14]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[14]
Ingestion Rinse the mouth with water. Seek immediate medical advice/attention.[2][14]

Waste Minimization

In alignment with sustainable laboratory practices, all personnel are encouraged to adopt waste minimization strategies. This includes ordering only the necessary quantities of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate and ensuring its proper storage to prevent degradation and the subsequent need for disposal of unused material.

Final Disposal

Under no circumstances should Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate be disposed of down the drain or in the regular trash.[15] All waste containing this chemical must be collected by a licensed hazardous waste disposal contractor arranged through your institution's EHS department.[5]

The logical relationship for waste segregation is a critical component of the disposal process.

WasteSegregation cluster_waste_source Waste Source cluster_decision Segregation Decision cluster_containers Designated Containers cluster_final_step Next Step Waste Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate Waste Is_Solid Is the waste solid? Waste->Is_Solid Is_Liquid Is the waste liquid? Waste->Is_Liquid Solid_Container Labeled, sealed hazardous waste container for solids Is_Solid->Solid_Container Yes Liquid_Container Labeled, sealed hazardous waste container for liquids Is_Liquid->Liquid_Container Yes SAA Store in designated Satellite Accumulation Area (SAA) with secondary containment Solid_Container->SAA Liquid_Container->SAA EHS Contact Environmental Health & Safety (EHS) for waste pickup SAA->EHS

Caption: Logical diagram for waste segregation.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures and the most current Safety Data Sheet for the chemical in use.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]

    • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). ATSDR. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • What Are OSHA Biohazard Waste Disposal Guidelines? (2024, January 11). Compliancy Group. Retrieved from [Link]

  • 1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Benzofuran. (n.d.). PubChem. Retrieved from [Link]

  • Ester Disposal. (2008, May 28). Chemtalk. Retrieved from [Link]

  • Process to produce aminocarboxylic acids containing low residual salt. (n.d.). Google Patents.
  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2010, November 29). MDPI. Retrieved from [Link]

  • A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. (2024, January 2). Nature. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

[1][2]

CAS Number: 39786-35-1 Formula: C₁₂H₁₃NO₃ Role: Pharmacophore Scaffold / Organic Synthesis Intermediate[1]

Executive Summary & Risk Context

From the Desk of the Senior Application Scientist:

You are likely handling this compound as a scaffold for drug discovery.[1] While specific toxicological data (LD50) for this catalog number may be sparse, its structural motifs—a benzofuran core fused with a primary amine —dictate our safety protocols.[1]

We do not rely on the absence of data as evidence of safety.[1] Instead, we apply Structure-Activity Relationship (SAR) logic:

  • The Amine (–CH₂NH₂): Primary amines are inherently basic.[1] They are potential chemical sensitizers and can cause caustic burns to mucous membranes.[1]

  • The Benzofuran Core: Many benzofuran derivatives exhibit biological activity (e.g., CYP450 inhibition or DNA intercalation).[1] Until proven otherwise, treat this as a potential hepatotoxin and genotoxin .

This guide moves beyond generic "wear gloves" advice to provide a self-validating safety system for your workflow.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to solid organic amines: inhalation of micro-dust and dermal absorption of solutions.[1]

PPE ComponentSpecification (Minimum Requirement)Scientific Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Permeation Defense: Amines can permeate thin latex rapidly.[1] Nitrile offers superior resistance to the organic solvents (DCM, EtOAc) likely used to dissolve this lipophilic compound.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses with side shields are insufficient.[1] Amine vapors or dust can bypass side shields, reacting with eye moisture to form alkaline solutions that damage the cornea.
Respiratory Engineering Control Primary: Fume Hood.PPE Secondary: N95/P100 (if hood unavailable).[1]Aerosol Control: Weighing fine organic powders generates invisible electrostatic dust.[1] Inhalation is the fastest route to systemic sensitization.[1]
Body Defense Lab Coat (Nomex/Cotton blend) + Chemical ApronSplash Guard: Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs.[1] A chemical apron prevents solution soak-through to the chest/lap.[1]

Operational Workflow: The "Zero-Exposure" Protocol[2]

This workflow uses a Graphviz logic model to ensure no step is skipped.[1] The core principle is "Containment at Source."[1]

Phase A: Engineering Controls & Weighing[1][2]
  • Static Risk: Organic powders are prone to static charge, causing "fly-away" dust.[1]

  • Control: Use an ionizing bar or antistatic gun inside the balance enclosure.[1]

  • The "Kimwipe Test": Tape a Kimwipe to the sash bottom.[1] If it flutters inward vigorously, face velocity is sufficient (>100 fpm).[1]

Phase B: Solubilization
  • Exotherm Warning: Dissolving amines in acidic media (or treating with acid chlorides) is exothermic.[1]

  • Protocol: Add solvent slowly with cooling.[1] Never add solvent to a closed system containing the dry solid.[1]

Phase C: Decontamination[1][2]
  • The pH Check: Before removing gloves, wipe your work area with a wet paper towel, then touch that towel with pH paper. If it turns blue/green (basic), you have unseen contamination.[1] Clean again.

Visualization: Decision Logic & Workflow[1][2]

SafetyWorkflowStartSTART: Handling RequestRiskAssess1. Risk Assessment(Check CAS 39786-35-1 SDS)Start->RiskAssessEngineering2. Engineering Controls(Fume Hood >100 fpm?)RiskAssess->EngineeringPPE_Don3. Don PPE(Double Nitrile + Goggles)Engineering->PPE_DonYesStopSTOP: Maintenance RequiredEngineering->StopNo (Abort)Weighing4. Weighing/Transfer(Use Antistatic Gun)PPE_Don->WeighingSolubilization5. Solubilization(Ventilated Area Only)Weighing->SolubilizationDecon6. Decontamination(pH Swipe Test)Solubilization->DeconDisposal7. Disposal(Solid/Liquid Separation)Decon->Disposal

Figure 1: Decision logic for handling Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate. Note the critical "Stop" point if engineering controls fail.

Emergency Response & Disposal

Emergency Scenarios
IncidentImmediate ActionMechanism of Action
Eye Contact Flush for 15 mins immediately. Hold eyelids open.Amines are lipophilic; they penetrate corneal tissue rapidly.[1] Seconds count to prevent permanent opacity.
Skin Contact Soap & Water wash. Do not use alcohol/acetone.[1]Organic solvents (acetone) dissolve skin oils, driving the chemical deeper into the dermis. Water physically dilutes and removes it.[1]
Spill (Solid) Wet Wipe Method. Cover with wet paper towels to prevent dust, then scoop.[1]Dry sweeping aerosolizes the powder, creating an inhalation hazard.
Disposal Protocol
  • Segregation: Do NOT mix with oxidizing agents (e.g., nitric acid waste) or strong acids.[1] The amine group can react violently or form heat-sensitive salts.[1][2]

  • Stream: Dispose of as "Hazardous Organic Waste (Basic/Amine-containing)."

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage during transport.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1] [Link]

  • American Chemical Society. (2023).[1][3][4] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[1] [Link][1]

  • PubChem. (n.d.).[1] Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride (Compound Summary). National Library of Medicine.[1] [Link][1][5]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.